Ketoconazole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28Cl2N4O4 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2 |
InChI Key |
XMAYWYJOQHXEEK-DNYYUWHPSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ketoconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, ketoconazole. This isotopically labeled compound is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated piperazine precursor, followed by its incorporation into the final molecular structure. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the preparation of deuterated 1-acetyl-4-(4-hydroxyphenyl)piperazine, which is then alkylated to yield the final product, this compound. The deuterium atoms are incorporated into the piperazine ring.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane is refluxed for an extended period.[1][2] The reaction mixture is then filtered, and the solvent is evaporated. The resulting residue is purified by extraction and crystallization to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8.[1][3][4][5]
Step 2: Synthesis of this compound
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in a suitable organic solvent in the presence of a base, such as sodium hydride, to facilitate the alkylation reaction. The crude product is then purified by column chromatography to afford this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow
The following diagram illustrates a general workflow for the characterization of synthesized this compound.
Caption: General analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the purity of the synthesized this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate or acetate) |
| Detection | UV at ~225 nm or ~243 nm |
| Flow Rate | 1.0 mL/min |
Experimental Protocol (HPLC):
A solution of this compound is prepared in the mobile phase or a compatible solvent. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak. A detailed method can be adapted from existing literature on ketoconazole analysis.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the degree of deuterium incorporation. Electrospray ionization (ESI) is a common ionization technique for this analysis.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 535.1 | Protonated molecular ion of this compound |
| [M-C₂H₂O]⁺ | 493.1 | Loss of a ketene group from the acetylpiperazine moiety |
| 255.1 | Fragment corresponding to the dichlorophenyl-imidazole-dioxolane moiety | |
| 86.1 | Fragment corresponding to the deuterated piperazine ring |
Experimental Protocol (MS):
A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is acquired in the positive ion mode. The fragmentation pattern is analyzed by tandem mass spectrometry (MS/MS) to confirm the location of the deuterium labels. The expected fragmentation pattern would be similar to that of unlabeled ketoconazole, with a mass shift of 4 Da for fragments containing the deuterated piperazine ring.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will be similar to those of unlabeled ketoconazole, with key differences in the signals corresponding to the deuterated piperazine ring.
Expected ¹H NMR Spectral Changes:
The proton signals for the piperazine ring, which typically appear as multiplets in the ¹H NMR spectrum of ketoconazole, will be absent or significantly reduced in intensity in the spectrum of this compound.
Expected ¹³C NMR Spectral Changes:
The carbon signals of the deuterated piperazine ring will exhibit coupling to deuterium, resulting in multiplets (typically triplets for -CD2- groups) and a slight upfield shift compared to the corresponding signals in unlabeled ketoconazole.
| Assignment (Ketoconazole) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Changes for this compound |
| Piperazine Protons | ~2.3 - 4.0 | - | Signals absent or significantly reduced |
| Piperazine Carbons | - | ~45-55 | Signals will be multiplets due to C-D coupling and slightly shifted upfield |
| Other Protons and Carbons | Similar to Ketoconazole | Similar to Ketoconazole | Minimal to no change |
Experimental Protocol (NMR):
The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectra are then compared to those of an authentic standard of unlabeled ketoconazole to confirm the structure and the position of deuteration.[10][11]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 3. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of deuterated ketoconazole. Given the limited publicly available data on specific deuterated analogues, this document focuses on the well-characterized properties of ketoconazole as a baseline and discusses the anticipated effects of deuterium substitution. It includes standard experimental methodologies for property determination and visualizes key pathways and workflows to support drug development and research activities.
Introduction to Deuterated Ketoconazole
Ketoconazole is a broad-spectrum imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to modify a molecule's metabolic profile.[3] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes mediated by cytochrome P450 enzymes. This phenomenon, known as the kinetic isotope effect, can improve a drug's pharmacokinetic properties, such as half-life and exposure, without altering its fundamental mechanism of action.
While specific quantitative physicochemical data for deuterated ketoconazole is not widely published, the principles of isotope effects allow for predictions of its behavior relative to the parent compound. The fundamental properties discussed below are critical for formulation development, predicting bioavailability, and ensuring consistent product performance.
Comparative Physicochemical Properties
The following table summarizes the known physicochemical properties of ketoconazole. For deuterated ketoconazole, the table indicates the expected impact of deuterium substitution. The molecular weight will increase proportionally to the number of deuterium atoms incorporated. Other properties, such as pKa and logP, are generally expected to show minimal to no significant change, as they are less influenced by the kinetic isotope effect.
| Property | Ketoconazole | Deuterated Ketoconazole (Expected) |
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ | Variable (e.g., C₂₆H₂₈-ₓDₓCl₂N₄O₄) |
| Molecular Weight | 531.43 g/mol [2] | > 531.43 g/mol (dependent on deuteration sites) |
| Melting Point | 146°C to 152°C[4] | Similar to ketoconazole, minor variations possible. |
| Aqueous Solubility | Practically insoluble in water (pH-dependent).[5][6] Solubility in acetate buffer (pH 5.0) is ~0.3 mg/mL.[2] | Expected to be very similar to ketoconazole. |
| pKa | Weakly basic with two pKa values: 2.94 and 6.51.[2][6] | Expected to be very similar to ketoconazole. |
| LogP (Octanol-Water) | 4.31 - 4.35[2][4] | Expected to be very similar to ketoconazole. |
| BCS Classification | Class II (Low Solubility, High Permeability)[4][6] | Expected to remain Class II. |
| Appearance | White or almost white powder[5] | Expected to be a white or almost white powder. |
Mechanism of Action: Inhibition of Ergosterol Synthesis
Ketoconazole, in both its standard and deuterated forms, exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (also known as CYP51), a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[][8][9] This enzyme is responsible for converting lanosterol to ergosterol.[10] By disrupting this process, ketoconazole depletes ergosterol in the fungal cell membrane, leading to increased membrane permeability, impaired function, and ultimately, inhibition of fungal growth.[11][12]
Experimental Protocols for Physicochemical Characterization
The following sections detail standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like deuterated ketoconazole.
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]
Principle: An excess amount of the compound is agitated in a specific solvent (e.g., buffered aqueous solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of deuterated ketoconazole powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[15]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Data Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified pH and temperature.
Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[17][18]
Principle: The pH of a solution containing the dissolved compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.
Detailed Protocol:
-
Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of deuterated ketoconazole in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be required.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[17]
-
Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Immerse the pH electrode and begin adding the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[18]
-
Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the first derivative of the titration curve. Perform at least three replicate titrations to ensure accuracy.[17]
The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the shake-flask method is traditional, the HPLC method is faster and requires less material.[20][21]
Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its known LogP value. A calibration curve is generated using standards with well-established LogP values.
Detailed Protocol:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare solutions of at least five to six commercially available standard compounds with known LogP values that span a range bracketing the expected LogP of deuterated ketoconazole.
-
Standard Analysis: Inject each standard individually onto the HPLC system and record its retention time (t_R).
-
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values against the known LogP values of the standards. A linear regression of this plot serves as the calibration curve.
-
Sample Analysis: Prepare a solution of deuterated ketoconazole and inject it into the same HPLC system under identical conditions. Record its retention time and calculate its log(k') value.
-
LogP Determination: Interpolate the LogP of deuterated ketoconazole from its log(k') value using the linear regression equation derived from the calibration curve.[22]
General Workflow for Physicochemical Characterization
The characterization of a new chemical entity, such as deuterated ketoconazole, follows a logical progression from synthesis to detailed analysis. This workflow ensures that foundational properties are well-understood before advancing to more complex preclinical and clinical development stages.
References
- 1. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 2. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoconazole | 65277-42-1 [chemicalbook.com]
- 5. cdn.who.int [cdn.who.int]
- 6. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. droracle.ai [droracle.ai]
- 10. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
Ketoconazole-d4: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Characteristics, Analytical Methodologies, and Mechanistic Actions of a Key Deuterated Antifungal Agent.
This technical guide provides a comprehensive overview of Ketoconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ketoconazole. Designed for researchers, scientists, and drug development professionals, this document details its fundamental properties, analytical quantification methods, and its well-established mechanism of action.
Core Compound Data
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Ketoconazole in biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift, facilitating precise detection by mass spectrometry without significantly altering its chemical properties.
| Property | Value |
| CAS Number | 1398065-75-2 |
| Molecular Formula | C₂₆H₂₄D₄Cl₂N₄O₄ |
| Molecular Weight | 535.46 g/mol |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ketoconazole's primary antifungal activity stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting ergosterol synthesis, Ketoconazole leads to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth.
Caption: Fungal Ergosterol Biosynthesis Inhibition by Ketoconazole.
Pharmacokinetic Profile of Ketoconazole
The pharmacokinetic properties of Ketoconazole have been extensively studied in human subjects. Absorption can be variable and is pH-dependent, with improved absorption in acidic environments. The drug is highly protein-bound in plasma, primarily to albumin[1]. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Single Oral Doses of Ketoconazole in Healthy Male Volunteers. [2]
| Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-Life (h) | Oral Clearance (mL/min) |
| 200 mg (tablet) | 4.2 | 1.7 | 7.5 | - |
| 200 mg (suspension) | 5.0 | 1.2 | 7.9 | - |
| 200 mg (solution) | 6.2 | 1.0 | 7.9 | 209 |
| 400 mg (solution) | - | - | - | 123.6 |
| 800 mg (solution) | - | - | - | 80.0 |
Table 2: Dose-Dependent Pharmacokinetics of Ketoconazole. [2]
| Dose | Mean Oral Clearance (mL/min) |
| 200 mg | 244.9 |
| 400 mg | 123.6 |
| 800 mg | 80.0 |
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
Ketoconazole is a well-characterized inhibitor of several cytochrome P450 enzymes, particularly CYP3A4. The following is a generalized protocol for assessing the inhibitory potential of a compound against various CYP isoforms, using Ketoconazole as a positive control.
Objective: To determine the IC₅₀ value of a test compound against specific CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP-specific probe substrates (e.g., testosterone for CYP3A4)
-
Test compound and Ketoconazole (as a positive control)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of the test compound, Ketoconazole, and the probe substrate in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the liver microsomes or recombinant enzymes, buffer, and varying concentrations of the test compound or Ketoconazole.
-
Pre-incubation: Equilibrate the plate at 37°C for a short period.
-
Initiation: Add the probe substrate to all wells, followed by the NADPH regenerating system to initiate the enzymatic reaction.
-
Reaction: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Plot the percentage of metabolite formation against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Table 3: IC₅₀ Values of Ketoconazole for Various Human CYP450 Isoforms. [3][4]
| CYP Isoform | Substrate | IC₅₀ (µM) |
| CYP3A4 | Testosterone | 0.90 - 1.69 |
| CYP3A4 | Midazolam | 1.04 - 1.46 |
| CYP1A1 | 7-Ethoxycoumarin | 0.33 |
| CYP2C9 | - | 0.5 - 0.7 |
| CYP2D6 | - | 0.3 - 0.4 |
Bioanalytical Method for Ketoconazole Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ketoconazole in human plasma, utilizing this compound as an internal standard.
Caption: Workflow for the Quantification of Ketoconazole in Plasma.
Methodology:
-
Sample Preparation:
-
Thaw human plasma samples and vortex.
-
To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after alkalinizing the plasma.
-
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 3 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 82.1
-
This compound: m/z 535.2 → 86.1 (hypothetical, based on a +4 Da shift in the fragment)
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Ketoconazole into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
The concentration of Ketoconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
-
This robust methodology allows for the sensitive and specific quantification of Ketoconazole in complex biological matrices, which is essential for pharmacokinetic and drug-drug interaction studies.
References
- 1. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 4. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ketoconazole-d4" certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for Ketoconazole-d4
Introduction
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of a chemical compound.[1][2][3] This guide provides a detailed examination of a typical Certificate of Analysis for this compound, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuterated standards like this compound are invaluable in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), where they help ensure accurate quantification of the unlabeled drug in biological matrices.[4] This document will dissect the key components of the CoA, present data in a clear, tabular format, detail the underlying experimental methodologies, and use diagrams to illustrate workflows and biological pathways.
Quantitative Data Summary
The data presented in a Certificate of Analysis is the cornerstone of its utility. The following tables summarize the typical quantitative results for a batch of this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 1398065-75-2 | 1398065-75-2 |
| Molecular Formula | C₂₆H₂₄D₄Cl₂N₄O₄ | C₂₆H₂₄D₄Cl₂N₄O₄ |
| Molecular Weight | 535.46 g/mol | 535.46 g/mol |
| Appearance | White to off-white solid | Off-white solid[5] |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO[6][7] |
| Melting Point | 148-152 °C | 150.5 °C[8] |
Table 2: Quality Control and Purity Analysis
| Test | Method | Specification | Result |
| Purity (Assay) | HPLC | ≥ 98.0% | 99.5% |
| Chemical Identity | ¹H-NMR | Conforms to structure | Conforms |
| Chemical Identity | Mass Spectrometry | Conforms to structure | Conforms[5] |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium | 99.6% |
| Loss on Drying | Gravimetric | ≤ 0.5% | 0.1%[8] |
| Residual Solvents | GC-HS | Meets USP <467> | Complies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the results presented in a CoA.
Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of the this compound sample by separating it from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 231 nm.[9]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample is injected into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, verifying its identity and isotopic enrichment.
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Procedure: A dilute solution of the sample is directly infused into the mass spectrometer. The resulting spectrum is analyzed for the protonated molecular ion [M+H]⁺. For this compound (MW = 535.46), the expected m/z would be approximately 536.47. The isotopic distribution pattern is also examined to confirm the incorporation of four deuterium atoms.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and placement of atoms.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration values are compared against a reference spectrum or theoretical values to confirm the structure. The absence or reduction of signals at specific locations confirms the successful deuteration.
Visualized Workflows and Pathways
Diagrams provide an intuitive understanding of complex processes and relationships.
Certificate of Analysis Workflow
The following diagram illustrates the logical flow from sample reception to the final issuance of a Certificate of Analysis.
Mechanism of Action: Ketoconazole
This compound shares the same biological mechanism as its non-labeled counterpart. It functions as an antifungal agent by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12]
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ketoconazole | 65277-42-1 [chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Liquid chromatographic assay of ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ketoconazole - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
A Technical Guide to the Isotopic Enrichment and Purity of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Ketoconazole-d4, a critical stable isotope-labeled internal standard used in bioanalytical studies. Adherence to stringent quality control measures is paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the typical specifications, detailed analytical methodologies, and quality control workflows for this compound.
Quantitative Data Summary
The quality of this compound is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for high-quality this compound suitable for use as an internal standard in regulated bioanalysis.[1][2]
Table 1: Isotopic Enrichment Specifications
| Parameter | Specification | Typical Value | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % D | > 99 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Isotopic Distribution | Mass Spectrometry | ||
| d4 | Report Value | > 99% | |
| d3 | Report Value | < 1% | |
| d2 | Report Value | < 0.1% | |
| d1 | Report Value | < 0.1% | |
| d0 (unlabeled) | Report Value | < 0.1% |
Table 2: Chemical Purity and Impurity Profile
| Parameter | Specification | Analytical Method |
| Chemical Purity | ||
| Purity by HPLC | ≥ 98% | HPLC-UV |
| Potential Impurities | ||
| Unlabeled Ketoconazole | ≤ 0.5% | LC-MS/MS |
| Process-Related Impurities | Report individual impurities > 0.1% | HPLC-UV, LC-MS/MS |
| Residual Solvents | Per ICH Q3C guidelines | Headspace GC-MS |
Experimental Protocols
The accurate characterization of this compound relies on robust and validated analytical methods. The following sections detail the experimental protocols for determining isotopic enrichment and chemical purity.
Isotopic Enrichment Analysis by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of Ketoconazole.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 500-550.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, d3, and d4 species of ketoconazole.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Isotopic Enrichment and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) provides information on the location and degree of deuteration, as well as chemical purity.[3][4]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a certified internal standard of known concentration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
The absence or significant reduction of signals corresponding to the protons on the piperazine ring at the 3 and 5 positions confirms deuteration.[5]
-
-
²H-NMR Acquisition:
-
Acquire a ²H-NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.
-
-
Data Analysis:
-
Isotopic Enrichment: Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule.
-
Chemical Purity: Compare the integral of the analyte signals to the integral of the certified internal standard signal.
-
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV detection is a standard method for assessing the chemical purity of this compound and quantifying impurities.[6][7]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Method:
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the area percentage of the main peak to determine the chemical purity.
-
Visualizations
The following diagrams illustrate the quality control workflow and the molecular structure of this compound.
Caption: A typical workflow for the quality control and release of this compound.
Caption: The four deuterium atoms in this compound are located on the piperazine ring.
Conclusion
The quality and reliability of bioanalytical data are fundamentally dependent on the quality of the internal standards used. For this compound, this necessitates rigorous testing to confirm high isotopic enrichment and chemical purity. The experimental protocols and specifications outlined in this guide provide a framework for researchers and drug development professionals to ensure that their this compound internal standard meets the stringent requirements for regulated bioanalysis, thereby contributing to the generation of accurate and defensible pharmacokinetic and metabolic data.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. ijarmps.org [ijarmps.org]
- 7. HPLC Method for Analysis of Ketoconazole on Primesep B Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
Ketoconazole-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the procurement, availability, and application of Ketoconazole-d4 as a stable isotope-labeled internal standard in bioanalytical and drug metabolism studies.
Introduction
Ketoconazole, a broad-spectrum imidazole antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and the fungal-specific lanosterol 14α-demethylase (CYP51). Its deuterated analog, this compound, serves as an invaluable tool for researchers, scientists, and drug development professionals. The incorporation of four deuterium atoms provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides comprehensive information on the suppliers and availability of this compound, detailed experimental protocols for its application in pharmacokinetic studies and CYP3A4 inhibition assays, and visual representations of its mechanism of action.
Supplier and Availability of this compound
This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The availability, purity, and typical pack sizes are summarized in the table below for easy comparison. Researchers should always request a certificate of analysis from the supplier to ensure the quality and isotopic enrichment of the product.
| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | This compound | HY-B0105S1 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg |
| CDN Isotopes | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | D-7488 | Not specified | 98 atom % D | 5 mg, 10 mg |
| LGC Standards | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | CDN-D-7488 | ≥98% Chemical Purity | 98 atom % D | 5 mg, 10 mg |
| Fisher Scientific | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | 50-169-0453 | Not specified | Not specified | 10 mg |
Table 1: Summary of this compound Suppliers and Product Specifications. Data is compiled from publicly available information on supplier websites. Purity and isotopic enrichment are typical values and may vary by lot.
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of the quantification of unlabeled Ketoconazole or other analytes. It is also a critical tool in pharmacokinetic (PK) studies and in vitro drug metabolism and inhibition assays.
Pharmacokinetic Study using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
Objective: To determine the concentration-time profile of a drug candidate in plasma samples from a preclinical or clinical study.
Materials:
-
Blank plasma from the same species as the study subjects.
-
Analyte reference standard.
-
This compound (Internal Standard, IS).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., DMSO or methanol).
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
-
Preparation of Working Solutions:
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution with a 50:50 mixture of ACN and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN containing 0.1% FA.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and this compound. For Ketoconazole, a common transition is m/z 531.2 → 489.2. For this compound, the precursor ion will be m/z 535.2.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
In Vitro CYP3A4 Inhibition Assay
This protocol describes a method to evaluate the inhibitory potential of a test compound on CYP3A4 activity using human liver microsomes, with Ketoconazole as a positive control inhibitor.
Objective: To determine the IC50 value of a test compound for CYP3A4-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLMs).
-
CYP3A4 substrate (e.g., midazolam or testosterone).
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Test compound.
-
Ketoconazole (positive control inhibitor).
-
Acetonitrile (ACN) with an appropriate internal standard for the substrate metabolite.
-
Phosphate buffer (pH 7.4).
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and Ketoconazole in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP3A4 substrate in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM, and either the test compound (at various concentrations), Ketoconazole (as a positive control), or vehicle (for the control reaction).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis of the substrate metabolite.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the specific metabolite of the chosen CYP3A4 substrate.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound and Ketoconazole compared to the vehicle control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
-
Mechanism of Action: Signaling Pathway Inhibition
Ketoconazole's primary mechanisms of action involve the inhibition of ergosterol biosynthesis in fungi and steroidogenesis in humans. These effects are mediated by its interaction with key cytochrome P450 enzymes.
Inhibition of Fungal Ergosterol Biosynthesis
Ketoconazole is a potent inhibitor of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] By blocking this enzyme, Ketoconazole depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterols, ultimately inhibiting fungal growth.[2]
Caption: Ketoconazole's inhibition of the fungal ergosterol biosynthesis pathway.
Inhibition of Human Steroidogenesis
In humans, particularly at higher concentrations, Ketoconazole inhibits several CYP enzymes involved in steroid hormone synthesis.[3] It blocks the conversion of cholesterol to pregnenolone by inhibiting CYP11A1 (cholesterol side-chain cleavage enzyme) and also inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B1 (11β-hydroxylase), leading to a reduction in the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.[4]
Caption: Ketoconazole's inhibition of key enzymes in the human steroidogenesis pathway.
Conclusion
This compound is an essential tool for modern bioanalytical and drug metabolism research. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it the gold standard for use as an internal standard in LC-MS/MS applications, ensuring the generation of reliable and reproducible data in pharmacokinetic and other quantitative studies. Understanding its mechanism of action as a potent CYP450 inhibitor is also crucial for its application in drug-drug interaction studies and for interpreting its pharmacological effects. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
Navigating the Stability and Storage of Ketoconazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ketoconazole-d4. Given the limited availability of specific stability studies on the deuterated form, this guide leverages extensive data from forced degradation studies of non-deuterated Ketoconazole, providing a robust framework for handling and stability assessment. The potential impact of deuteration on the molecule's stability is also discussed, offering a complete picture for researchers and drug development professionals.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information from various suppliers and pharmacopeial guidelines for Ketoconazole.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 2°C to 8°C (Refrigerated) | Long-term | Keep in a well-closed container, protected from light. One supplier suggests re-analysis after three years. |
| -20°C | 3 years | ||
| 4°C | 2 years | ||
| In Solvent | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | Use newly opened, hygroscopic DMSO for best results. |
Note: The stability of this compound in solution is dependent on the solvent used. The provided data is a general guideline. It is recommended to perform solution stability studies in the specific solvent and concentration of interest.
Stability Profile and Degradation Pathways
Hydrolytic Degradation (Acid and Base Stress)
Ketoconazole is susceptible to degradation in both acidic and basic environments. Studies indicate that the same primary degradation product is formed under both conditions.[1][2] The degradation is catalyzed by hydronium ions in acidic solutions.[3]
Oxidative Degradation
Under oxidative stress, such as exposure to hydrogen peroxide, Ketoconazole degrades to form a different impurity than that observed in hydrolytic degradation.[1][2]
Photostability
Ketoconazole exhibits sensitivity to light. Photodegradation studies have shown that exposure to UV radiation can lead to photodechlorination of the molecule.[4] Therefore, it is imperative to protect this compound from light.
Thermal Stability
Ketoconazole is relatively stable under thermal stress. Studies have shown it to be stable when exposed to dry heat.[5]
The following diagram illustrates the known degradation pathways of Ketoconazole, which are presumed to be applicable to this compound.
Caption: Presumed degradation pathways of this compound.
The Impact of Deuteration on Stability
The replacement of hydrogen with deuterium, a heavier isotope, can influence the stability of a molecule due to the kinetic isotope effect (KIE).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[6] This can lead to a slower rate of reactions where C-H bond cleavage is the rate-determining step.
For this compound, this could potentially translate to:
-
Enhanced Metabolic Stability: If the deuteration has occurred at a site of metabolic oxidation, the rate of metabolism could be reduced, leading to a longer half-life in vivo.[7]
-
Altered Degradation Rates: The rates of certain degradation reactions, particularly those involving the cleavage of the deuterated bond, might be slower compared to the non-deuterated counterpart.
It is important to note that the extent of the KIE is dependent on the specific position of deuteration and the mechanism of the degradation reaction. Without specific studies on this compound, the practical impact on its shelf-life and degradation profile remains theoretical.
The following diagram illustrates the general workflow for assessing the stability of a deuterated compound like this compound.
Caption: General experimental workflow for stability assessment.
Experimental Protocols for Forced Degradation Studies
The following protocols are adapted from published studies on non-deuterated Ketoconazole and can serve as a starting point for designing forced degradation studies for this compound.[8] It is recommended to analyze the stressed samples by a validated stability-indicating HPLC method.
Table 2: Experimental Protocols for Forced Degradation of Ketoconazole
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol) and add 1N HCl. Heat the solution (e.g., on a boiling water bath for 10-30 minutes). Neutralize with 1N NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 1N NaOH. Heat the solution (e.g., on a boiling water bath for 10-30 minutes). Neutralize with 1N HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 30% H₂O₂. The reaction may be heated to accelerate degradation. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 105°C for 24 hours). Dissolve the sample in a suitable solvent for analysis. |
| Photostability | Expose a solution of this compound (e.g., in methanol) or the solid powder to UV light (e.g., 254 nm for 24 hours) in a photostability chamber. A control sample should be protected from light. |
Conclusion
While specific, long-term stability data for this compound is not extensively published, a robust understanding of its stability can be derived from the wealth of information available for non-deuterated Ketoconazole. The primary degradation pathways involve hydrolysis under acidic and basic conditions, and oxidation. The compound is also sensitive to light. The introduction of deuterium may positively impact stability due to the kinetic isotope effect, though this requires experimental confirmation. By adhering to the recommended storage conditions and utilizing the provided experimental frameworks, researchers and drug development professionals can ensure the integrity and successful application of this compound in their work. It is strongly recommended that stability studies are conducted under the specific conditions of use for any new formulation or application.
References
- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. Ketoconazole Tablets [drugfuture.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mass Spectrum of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrum of the deuterated internal standard, Ketoconazole-d4. The information enclosed is intended to support researchers and scientists in method development, quantitative analysis, and metabolic studies involving ketoconazole.
Introduction
Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the treatment of various fungal infections. In bioanalytical and research applications, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. This document outlines the expected mass spectrum of this compound, its fragmentation patterns, and the experimental protocols for its analysis.
Data Presentation: Mass Spectral Data
The mass spectrum of this compound is predicted based on the well-documented fragmentation of unlabeled ketoconazole. Commercially available this compound is typically deuterated on the piperazine ring at the 3,3,5,5 positions. This results in a mass shift of +4 Da for the molecular ion and any fragment ions containing the piperazine moiety.
| Analyte | Parent Ion [M+H]+ (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |
| Ketoconazole | 531.2 | 489.2 | 82.1 |
| This compound | 535.2 | 493.2 | 82.1 |
Note: The fragment at m/z 82.1 corresponds to the cleavage of the piperazine ring, and as the deuterium labels are on this ring, a corresponding deuterated fragment is not typically observed as a major product ion under standard collision-induced dissociation (CID) conditions. The primary fragmentation pathway involves the loss of the N-acetylpiperazine moiety.
Experimental Protocols
The following is a typical experimental protocol for the analysis of ketoconazole and its deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: 531.2 → 489.2
-
This compound: 535.2 → 493.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for each transition (typically 20-30 eV).
Mandatory Visualizations
Fragmentation Pathway of this compound
Methodological & Application
The Role of Ketoconazole-d4 in Advancing Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring the accuracy and reliability of pharmacokinetic data. Ketoconazole-d4, a deuterated analog of the potent antifungal agent and CYP3A4 inhibitor ketoconazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, allow for precise correction of variability during sample preparation and analysis. This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies, facilitating robust drug development and clinical research.
Application Notes
Principle of Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for variations in sample extraction, matrix effects, and instrument response. This compound is considered the "gold standard" for the bioanalysis of ketoconazole because its deuterium labels impart a mass shift without significantly altering its chemical behavior. This ensures that any analytical variability affecting ketoconazole will similarly affect this compound, leading to a consistent analyte-to-IS peak area ratio and, consequently, highly accurate quantification.
Advantages of Using this compound
-
Enhanced Accuracy and Precision: By mimicking the behavior of ketoconazole throughout the analytical process, this compound effectively minimizes errors, leading to more reliable pharmacokinetic parameter calculations.
-
Mitigation of Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte. Since this compound is similarly affected, its use corrects for these matrix-induced variations.
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions, ensuring consistent performance over time and across different laboratories.
Applications in Pharmacokinetic and Drug-Drug Interaction Studies
Ketoconazole is not only an antifungal agent but also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This makes it a critical tool in clinical pharmacology for investigating drug-drug interactions (DDIs). Accurate measurement of ketoconazole concentrations is essential in these studies to correlate its exposure with the extent of enzyme inhibition. The use of this compound as an internal standard provides the necessary analytical rigor for these pivotal DDI studies, which are often a required component of new drug applications submitted to regulatory agencies.
Experimental Protocols
The following protocols are representative methodologies for the quantification of ketoconazole in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of ketoconazole and this compound from a plasma matrix.
Materials:
-
Human plasma samples
-
Ketoconazole and this compound reference standards
-
Working solution of this compound (internal standard)
-
Methyl tert-butyl ether (MTBE) or ethyl acetate
-
0.1 M Sodium hydroxide
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex briefly to mix.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: The precursor ion is [M+H]+ at m/z 531.2. A common product ion is m/z 489.3.
-
This compound: The precursor ion is [M+H]+ at m/z 535.2. The corresponding product ion would be m/z 493.3 (assuming deuteration on the piperazine ring).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize key quantitative data for ketoconazole pharmacokinetics and bioanalytical method validation parameters.
Table 1: Pharmacokinetic Parameters of Oral Ketoconazole in Healthy Volunteers
| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference |
| Cmax (µg/mL) | 4.2 | - | - | |
| Tmax (h) | 1.7 | - | - | |
| AUC (µg·h/mL) | Proportional increase with dose | More than proportional increase | More than proportional increase | |
| t1/2 (h) | 7.5 - 7.9 | - | - | |
| Oral Clearance (mL/min) | 244.9 | 123.6 | 80.0 |
Table 2: Representative Bioanalytical Method Validation Parameters for Ketoconazole Assay
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL | |
| Intra-day Precision (%CV) | ≤ 15% | < 5% | |
| Inter-day Precision (%CV) | ≤ 15% | < 9% | |
| Accuracy (% bias) | ± 15% | -1.4% to 0.9% | |
| Recovery | Consistent and reproducible | ~102% |
Visualizations
Application Note: Therapeutic Drug Monitoring of Ketoconazole Using Ketoconazole-d4 as an Internal Standard
Introduction
Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various systemic and superficial fungal infections.[1] It functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1] Despite its efficacy, the clinical use of oral ketoconazole is often limited by significant inter-patient pharmacokinetic variability, potential for serious adverse effects such as hepatotoxicity, and numerous drug-drug interactions, primarily due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]
Therapeutic Drug Monitoring (TDM) is a valuable clinical tool to optimize ketoconazole therapy.[3][4] TDM involves measuring drug concentrations in a patient's bloodstream to ensure that levels are within the therapeutic window—high enough to be effective but below a concentration that could cause toxicity.[3][4] Given the unpredictable absorption and metabolism of ketoconazole, TDM can aid in individualizing dosage regimens, thereby enhancing therapeutic outcomes and minimizing risks.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs in biological matrices, making it the gold standard for TDM.[5][6] The use of a stable isotope-labeled internal standard, such as Ketoconazole-d4, is crucial for accurate and precise quantification. This compound is an ideal internal standard as it has the same physicochemical properties as ketoconazole, but a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variations in sample preparation and matrix effects, leading to more reliable results.[5]
This application note provides a detailed protocol for the quantification of ketoconazole in human plasma using an LC-MS/MS method with this compound as the internal standard.
Principle
This method utilizes protein precipitation to extract ketoconazole and the internal standard (this compound) from human plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analytes are separated chromatographically and detected using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM). The concentration of ketoconazole in the sample is determined by comparing the peak area ratio of ketoconazole to this compound against a calibration curve.
Materials and Reagents
-
Ketoconazole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ketoconazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the ketoconazole stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate ketoconazole working standard solutions to prepare calibration standards at concentrations ranging from 5 to 15,000 ng/mL.[7]
-
Prepare QC samples in a similar manner at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1 min. |
| Column Temperature | 40 °C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ketoconazole: 531.2 → 489.3[6][7][8] |
| This compound: 535.2 → 493.3 (projected) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis
The concentration of ketoconazole in the samples is calculated from the peak area ratio of the analyte to the internal standard using a weighted (1/x²) linear regression analysis of the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for ketoconazole quantification in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 15,000 ng/mL | [7] |
| 0.01 - 12 ng/mL | [6][8] | |
| Correlation Coefficient (r²) | > 0.99 | [6][7] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (%RE) | Within ±15% | [6] |
| Recovery | > 75% | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for ketoconazole TDM using LC-MS/MS.
Ketoconazole Metabolism Pathway
Caption: Simplified metabolic pathway of ketoconazole.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of ketoconazole in human plasma. This method can be readily implemented in clinical laboratories to support individualized dosing strategies, thereby improving the safety and efficacy of ketoconazole therapy. Regular monitoring is particularly important for patients with impaired liver function, those on multiple medications, or those not responding to standard doses.
References
- 1. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Therapeutic Drug Monitoring of Systematic Antifungal Therapy - Doctor Fungus [drfungus.org]
- 4. mdpi.com [mdpi.com]
- 5. clpmag.com [clpmag.com]
- 6. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantitative Analysis of Ketoconazole in Human Plasma by LC-MS/MS using Ketoconazole-d4
An LC-MS/MS method for the quantification of ketoconazole using its deuterated internal standard, ketoconazole-d4, offers high sensitivity and selectivity for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This application note provides a detailed protocol for the development and validation of such a method, intended for researchers, scientists, and drug development professionals.
1. Introduction
Ketoconazole is a broad-spectrum antifungal agent. Accurate and reliable quantification of ketoconazole in biological matrices is crucial for clinical and research purposes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ketoconazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
2. Principle
The method involves the extraction of ketoconazole and the internal standard (IS), this compound, from human plasma via protein precipitation. The separated analytes are then detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The quantification is based on the ratio of the peak area of ketoconazole to that of the internal standard.
3. Experimental Protocols
3.1. Materials and Reagents
-
Ketoconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
3.2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the ketoconazole stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the ketoconazole working standard solutions into blank human plasma to obtain calibration standards and QC samples at desired concentrations.
3.3. Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.3 | 0.1 | 40 | 25 |
| This compound (IS) | 535.2 | 489.3 | 0.1 | 40 | 25 |
The protonated molecular ion of ketoconazole is [M+H]+ at m/z 531.2. A major product ion at m/z 489.3 is formed through fragmentation.[1][2][3]
5. Method Validation Summary
The method should be validated according to regulatory guidelines. A summary of typical validation parameters is provided below.
Table 5: Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
6. Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of ketoconazole.
This application note provides a detailed and robust LC-MS/MS method for the quantification of ketoconazole in human plasma using its deuterated internal standard, this compound. The method is sensitive, selective, and accurate, making it suitable for a wide range of research and clinical applications.
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Application Note: A Robust Bioanalytical Method for the Quantification of Ketoconazole in Human Plasma Using Ketoconazole-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketoconazole is a broad-spectrum synthetic imidazole antifungal agent used in the treatment of fungal infections.[1] Accurate and reliable quantification of ketoconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ketoconazole-d4, is the gold standard in bioanalysis.[4][5] SIL-IS mimics the analyte throughout sample preparation and analysis, compensating for variability in sample extraction, matrix effects, and instrument response, thereby providing the most accurate and precise quantification.[4][6][7] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ketoconazole in human plasma, utilizing this compound as the internal standard.
Principle
This method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound (the internal standard) is added to all plasma samples, calibration standards, and quality control (QC) samples.[6] The samples are then processed to extract the analyte and the internal standard. During LC-MS/MS analysis, the compounds are separated chromatographically and detected by a mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte (ketoconazole) to the internal standard (this compound). Because the deuterated standard is chemically identical to the analyte and co-elutes, it experiences the same processing variations and ionization suppression or enhancement.[4][8] This ensures that the ratio of their responses remains constant, leading to highly accurate and precise results.[6]
Experimental Protocols
Materials and Reagents
-
Ketoconazole reference standard (Purity ≥99.0%)
-
This compound internal standard (Purity ≥99.0%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ammonium Acetate (ACS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Preparation of Stock and Working Solutions
-
Ketoconazole Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of ketoconazole reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh 1 mg of this compound and dissolve in a 1.0 mL volumetric flask with methanol.
-
Ketoconazole Working Solutions: Prepare serial dilutions of the ketoconazole stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and QC samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[9]
Preparation of Calibration Standards and Quality Controls (QCs)
-
To prepare calibration standards, add the appropriate ketoconazole working solution to blank human plasma to achieve final concentrations over a desired range (e.g., 5-15,000 ng/mL).[2]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[9]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.[9]
-
Add 300 µL of acetonitrile to deproteinize the sample.[10] Vortex for 1 minute.
-
Add 1.0 mL of ethyl acetate as the extraction solvent.[2][11]
-
Vortex the mixture for 3 minutes and then centrifuge at 4000 rpm for 8-10 minutes.[9][10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Data
LC-MS/MS System
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (UPLC/HPLC) system.[2][12]
Quantitative Data Summary
The following tables summarize the instrumental parameters and representative validation data for the method.
Table 1: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | 5500 V[9] | | Temperature | 550 °C[9] | | Collision Gas | Nitrogen | | MRM Transition | Precursor Ion (m/z) | Product Ion (m/z) | | Ketoconazole | 531.2[2][11] | 489.3[2][11] | | this compound | 535.2 (Calculated, M+4) | 493.3 (Calculated, M+4) |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate[11] |
| Mobile Phase B | Acetonitrile[11] |
| Flow Rate | 0.45 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 35-40 °C |
| Gradient | A gradient profile optimized for separation and peak shape. |
| Run Time | 1.5 - 2.5 minutes[2][13] |
Table 3: Representative Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
|---|---|
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 20 |
| Calibration Standard 3 | 100 |
| Calibration Standard 4 | 500 |
| Calibration Standard 5 | 2500 |
| Calibration Standard 6 | 7500 |
| Calibration Standard 7 | 15000 |
| Lower Limit of Quantification (LLOQ) | 5 |
| Low Quality Control (LQC) | 15 |
| Medium Quality Control (MQC) | 1500 |
| High Quality Control (HQC) | 12000 |
Table 4: Summary of Method Validation Results (Representative Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 - 15,000 ng/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 4.4%[13] | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 8.6%[13] | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%RE) | -1.4% to 1.4%[13] | Within ±15% (±20% for LLOQ) |
| Extraction Recovery | Ketoconazole: ~80%[9], IS: ~78%[9] | Consistent, precise, and reproducible |
| Matrix Effect | Compensated by IS | Monitored and within acceptable limits |
| Stability (Freeze-thaw, Bench-top) | Stable through 3 cycles and 24h at RT[13] | ≤ 15% deviation from nominal |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
References
- 1. Determination of ketoconazole in pharmaceutical formulations - UGD Academic Repository [eprints.ugd.edu.mk]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 13. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Ketoconazole-d4 in CYP3A4 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical tool in drug metabolism studies and drug-drug interaction (DDI) screening.[1][2][3] The deuterated analog, Ketoconazole-d4, serves a crucial role in enhancing the accuracy and reliability of quantitative bioanalytical methods used in these studies. This document provides detailed application notes and protocols for the use of this compound in CYP3A4 inhibition assays, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Stable isotope-labeled compounds, such as this compound, are invaluable in drug discovery and development.[4] By replacing hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the compound is increased without significantly altering its chemical and biological properties.[5] This characteristic makes deuterated compounds ideal internal standards for mass spectrometry-based quantification, as they co-elute with the non-deuterated analyte but are distinguishable by their mass-to-charge ratio (m/z).[5] The use of a deuterated internal standard corrects for variability in sample preparation and instrument response, leading to more precise and accurate measurements.[6]
Application of this compound in CYP3A4 Inhibition Assays
The primary application of this compound in the context of CYP3A4 inhibition assays is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of non-deuterated ketoconazole or other analytes in biological matrices. While ketoconazole itself is used as a prototypical inhibitor to determine the potential of new chemical entities to cause drug-drug interactions, this compound ensures the robustness of the analytical method.
In a typical in vitro CYP3A4 inhibition assay, various concentrations of a test compound are incubated with human liver microsomes (or other enzyme sources), a CYP3A4 substrate, and a cofactor regenerating system. The formation of the substrate's metabolite is then measured to determine the extent of inhibition. When ketoconazole is the inhibitor being studied, this compound is added during sample processing to normalize for any loss of analyte during extraction and for variations in instrument response.
Quantitative Data: Inhibitory Potency of Ketoconazole against CYP3A4
The following table summarizes the reported IC50 and Ki values for the inhibition of CYP3A4 by non-deuterated ketoconazole using various substrates. These values are essential for designing and interpreting CYP3A4 inhibition studies. While specific inhibitory data for this compound is not extensively published, its inhibitory activity is expected to be comparable to that of non-deuterated ketoconazole.
| Substrate | Enzyme Source | Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| Cyclophosphamide | Human Liver Microsomes | Ketoconazole | 0.618 | - | [2] |
| Testosterone | Human Liver Microsomes | (+)-Ketoconazole | 1.69 | 0.92 | [3] |
| Testosterone | Human Liver Microsomes | (-)-Ketoconazole | 0.90 | 0.17 | [3] |
| Midazolam | Human Liver Microsomes | (+)-Ketoconazole | 1.46 | 2.52 | [3] |
| Midazolam | Human Liver Microsomes | (-)-Ketoconazole | 1.04 | 1.51 | [3] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes and LC-MS/MS Analysis
This protocol describes a typical procedure to determine the IC50 of a test compound (e.g., non-deuterated ketoconazole) for CYP3A4 inhibition using a specific substrate (e.g., midazolam) and human liver microsomes. This compound is used as the internal standard for the quantification of the metabolite.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound (e.g., Ketoconazole)
-
This compound (Internal Standard)
-
CYP3A4 Substrate (e.g., Midazolam)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, CYP3A4 substrate, and this compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of the test compound (e.g., non-deuterated ketoconazole). Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate (e.g., midazolam at a concentration near its Km).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the proteins.
-
Add the this compound internal standard solution to all wells at a fixed concentration.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
Monitor the specific mass transitions for the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to the internal standard.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: CYP3A4 metabolic pathway and its inhibition by ketoconazole.
Caption: Experimental workflow for a CYP3A4 inhibition assay.
References
- 1. xenotech.com [xenotech.com]
- 2. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 4. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clpmag.com [clpmag.com]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of Ketoconazole-d4 in Preclinical and Clinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ketoconazole-d4 as an internal standard (IS) in the quantitative analysis of ketoconazole and other antifungal agents in preclinical and clinical samples. The methodologies outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common bioanalytical technique.
Introduction
Ketoconazole is a broad-spectrum imidazole antifungal agent. Its therapeutic efficacy is centered on the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, ketoconazole compromises the integrity and function of the fungal cell membrane, leading to fungal cell death or growth inhibition.[1][3] Given its potent and broad-spectrum activity, accurate quantification of ketoconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This compound, a deuterated analog of ketoconazole, serves as an ideal internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to ketoconazole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of ketoconazole using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketoconazole | 531.2 | 489.3 |
| This compound | 535.2 | 181.2 |
Note: Product ions can vary depending on instrument optimization.
Table 2: Method Validation Parameters for Ketoconazole in Human Plasma
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 15,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9985 |
| Intra-day Precision (%RSD) | ≤ 4.4% |
| Inter-day Precision (%RSD) | ≤ 8.6% |
| Intra-day Accuracy (%RE) | -0.6% to 1.4% |
| Inter-day Accuracy (%RE) | -1.4% to 0.9% |
| Recovery | ~102% |
Experimental Protocols
Protocol 1: Protein Precipitation Method for Plasma/Serum Samples
This protocol is a rapid and simple method for sample preparation.
Materials:
-
Human plasma or serum samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
0.1 M Zinc Sulfate in 20% Methanol/80% Water
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 0.1 M zinc sulfate solution.
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 8 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean HPLC vial.
-
Inject a small volume (e.g., 3 µL) into the LC-MS/MS system.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) Method for Plasma Samples
This protocol offers a cleaner sample extract compared to protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Alkalinizing agent (e.g., 1 M Sodium Hydroxide)
-
Ethyl acetate or Diethyl ether (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
HPLC vials
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard.
-
Alkalinize the plasma sample by adding a small volume of the alkalinizing agent.
-
Add 1 mL of ethyl acetate or diethyl ether.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Operating Conditions
-
LC Column: A C18 column (e.g., 50 x 3 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) is typical. For example, an isocratic mobile phase could be acetonitrile-water-formic acid (75:25:1, v/v/v).[5]
-
Flow Rate: A flow rate of 0.4 to 0.6 mL/min is generally suitable.
-
Injection Volume: 3-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
Visualizations
Signaling Pathway
References
- 1. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Ketoconazole Enantiomers: An Application Note and Protocol Utilizing Ketoconazole-d4 for Enhanced Accuracy
Introduction
Ketoconazole, a broad-spectrum antifungal agent of the imidazole class, is a chiral molecule administered as a racemic mixture of its two cis-enantiomers: (+)-(2R,4S)-ketoconazole and (-)-(2S,4R)-ketoconazole. The enantiomers of ketoconazole exhibit stereoselectivity in their pharmacokinetic and pharmacodynamic profiles, including differences in their inhibition of key metabolic enzymes like cytochrome P450 3A4 (CYP3A4). Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance in drug development, clinical research, and therapeutic drug monitoring. This application note provides detailed protocols for the chiral separation of ketoconazole enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Furthermore, a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented, incorporating Ketoconazole-d4 as an internal standard for precise and accurate quantification in biological matrices.
Stereoselective Metabolism and Pharmacokinetics of Ketoconazole
The two enantiomers of ketoconazole can differ in their biological activity and metabolic fate. Both enantiomers are known to inhibit CYP3A4, a critical enzyme in drug metabolism, but they can exhibit different potencies. Understanding the stereoselective disposition of ketoconazole is crucial for interpreting drug-drug interactions and potential toxicities. The metabolic pathway primarily involves oxidation of the imidazole and piperazine rings.
Below is a diagram illustrating the metabolic pathway of ketoconazole.
Caption: Metabolic Pathway of Ketoconazole Enantiomers.
Experimental Protocols
This section details various established methods for the chiral separation of ketoconazole enantiomers. A proposed LC-MS/MS method utilizing this compound for robust quantification is also provided.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the enantioseparation of ketoconazole. The use of chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs) allows for the differential interaction with the enantiomers, leading to their separation.
Protocol 1: HPLC with Chiral Stationary Phase
-
Column: A polysaccharide-based chiral stationary phase, such as an amylose-based column, is effective.
-
Mobile Phase: A mixture of an organic modifier like ethanol (e.g., 30%) containing additives such as 0.1% triethylamine and 0.1% trifluoroacetic acid in a supercritical fluid like carbon dioxide is used for chiral subcritical-fluid chromatography, a related technique. For HPLC, a mobile phase of methanol and a phosphate buffer can be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Temperature: 30-35°C.[1]
-
Resolution: A resolution of 2.05 has been achieved under optimized conditions with a chiral mobile phase additive. With an amylose-based column in subcritical-fluid chromatography, a resolution of 4.29 was obtained.[1]
Protocol 2: HPLC with Chiral Mobile Phase Additive
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: Methanol and 0.02 mol/L NaH2PO4 (60:40, v/v) containing 1.0 mmol/L sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector and 0.02% triethylamine, with the pH adjusted to 3.00 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Temperature: 30°C.
Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC offers advantages in terms of speed and efficiency for chiral separations.
Protocol 3: SFC with Chiral Stationary Phase
-
Column: Amylose-based chiral stationary phase.[1]
-
Mobile Phase: Carbon dioxide modified with 30% ethanol containing 0.1% triethylamine and 0.1% trifluoroacetic acid.[1]
-
Pressure: 300 bar.[1]
-
Temperature: 35°C.[1]
-
Flow Rate: 3 mL/min.[1]
-
Detection: UV detection.
-
Analysis Time: Less than 7 minutes with a resolution of 4.29.[1]
Chiral Separation by Capillary Electrophoresis (CE)
CE is a high-resolution technique that requires minimal sample and solvent.
Protocol 4: Capillary Electrophoresis with Chiral Selector
-
Capillary: Fused-silica capillary.
-
Buffer: 10 mM phosphate buffer at pH 2.5 containing 20 mM heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD) as the chiral selector, 5 mM sodium dodecyl sulfate (SDS), and 1.0% (v/v) methanol.[2]
-
Voltage: 25 kV.[2]
-
Temperature: 25°C.[2]
-
Injection: Hydrodynamic injection for 5 seconds.[2]
-
Detection: UV detection.
-
Analysis Time: The four stereoisomers can be resolved within 17 minutes.[2]
Recommended Protocol: Chiral LC-MS/MS with this compound Internal Standard
For the quantitative analysis of ketoconazole enantiomers in biological matrices, a chiral LC-MS/MS method is the gold standard, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Workflow for Chiral LC-MS/MS Analysis
Caption: Experimental Workflow for Chiral LC-MS/MS Analysis.
Detailed LC-MS/MS Protocol
-
Internal Standard: this compound.
-
Sample Preparation:
-
To a 100 µL aliquot of biological matrix (e.g., plasma), add the this compound internal standard solution.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketoconazole (Quantifier): m/z 531.2 → 489.2
-
Ketoconazole (Qualifier): m/z 531.2 → 82.1
-
This compound (Internal Standard): m/z 535.2 → 493.2
-
-
Source Parameters: Optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
The following tables summarize the quantitative data from various chiral separation methods for ketoconazole enantiomers.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 (Chiral Stationary Phase - SFC)[1] | Method 2 (Chiral Mobile Phase Additive) |
| Column | Amylose-based | C18 |
| Mobile Phase | CO2 with 30% Ethanol (0.1% TEA, 0.1% TFA) | Methanol:0.02M NaH2PO4 (60:40) with SBE-β-CD |
| Flow Rate | 3 mL/min | 1.0 mL/min |
| Detection | UV | UV at 225 nm |
| Resolution (Rs) | 4.29 | 2.05 |
| Analysis Time | < 7 min | Not specified |
Table 2: Capillary Electrophoresis Method Parameters and Performance
| Parameter | Method 3 (Capillary Electrophoresis)[2] |
| Chiral Selector | Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin |
| Buffer | 10 mM Phosphate, pH 2.5, with 5 mM SDS and 1% Methanol |
| Voltage | 25 kV |
| Temperature | 25°C |
| Analysis Time | ~17 min for 4 stereoisomers |
| Precision (RSD) | ≤5.80% (repeatability), ≤8.88% (reproducibility) |
Table 3: Proposed LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
| Stability | Assessed under various storage conditions |
Conclusion
The chiral separation and quantification of ketoconazole enantiomers are essential for a comprehensive understanding of its pharmacology. This application note provides detailed protocols for achieving this using HPLC, SFC, and CE. For bioanalytical applications requiring high sensitivity and accuracy, the proposed chiral LC-MS/MS method with this compound as an internal standard is the recommended approach. The implementation of these methods will enable researchers, scientists, and drug development professionals to accurately assess the stereoselective properties of ketoconazole, leading to a better understanding of its efficacy and safety profile.
References
Application Notes and Protocols for Ketoconazole-d4 in Mass Spectrometry-Based Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole is a broad-spectrum antifungal agent used in the treatment of various fungal infections. Accurate quantification of ketoconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for correcting matrix effects and variability in sample processing and instrument response. Ketoconazole-d4, a deuterated analog of ketoconazole, serves as an ideal internal standard for the sensitive and accurate quantification of ketoconazole in bioassays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing high-quality quantitative data.
These application notes provide detailed protocols for the quantification of ketoconazole in human plasma using this compound as an internal standard, covering sample preparation, LC-MS/MS conditions, and expected assay performance.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₄D₄Cl₂N₄O₄ |
| Monoisotopic Mass | 534.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
Experimental Protocols
Two common sample preparation techniques for the analysis of ketoconazole in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE). Both methods are detailed below.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Blank human plasma
-
Ketoconazole reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of ketoconazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions of ketoconazole for calibration standards and quality controls (QCs) by serial dilution in methanol.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Add 10 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
Materials:
-
Blank human plasma
-
Ketoconazole reference standard
-
This compound internal standard (IS)
-
Ethyl acetate, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (for pH adjustment)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Preparation of Stock and Working Solutions: (Follow step 1 from the PPT protocol)
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 25 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of ketoconazole and this compound.
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.2 | 25 |
| Ketoconazole | 531.2 | 82.1 | 40 |
| This compound (IS) | 535.2 | 493.2 | 25 |
Note: The second transition for ketoconazole can be used as a qualifier ion for confirmatory analysis. The product ion for this compound is inferred from the fragmentation pattern of the parent compound (loss of the ketene group, CH₂CO), with the deuterium atoms located on the piperazine ring which is retained in this fragment.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for ketoconazole in human plasma using a stable isotope-labeled internal standard.
Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Mid QC | 100 | < 10 | < 10 | ± 15 |
| High QC | 1500 | < 10 | < 10 | ± 15 |
Recovery
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | | --- | --- | | Low QC | 3 | 85 - 95 | | Mid QC | 100 | 85 - 95 | | High QC | 1500 | 85 - 95 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of ketoconazole in plasma.
Rationale for Using a Stable Isotope-Labeled Internal Standard
Caption: Logic demonstrating improved accuracy with a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioassays provides a robust and reliable method for the quantification of ketoconazole in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in developing and validating their own bioanalytical methods for ketoconazole. The implementation of a stable isotope-labeled internal standard is a critical component in achieving the high standards of accuracy and precision required in regulated bioanalysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Ketoconazole-d4 Internal Standard
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting matrix effects when using Ketoconazole-d4 as an internal standard in LC-MS/MS bioanalysis. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of quantification.[1] When analyzing Ketoconazole, endogenous components in biological fluids like phospholipids, salts, and metabolites can interfere with the ionization of both the analyte and its deuterated internal standard, this compound.[1] While a stable isotope-labeled (SIL) internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, significant or differential suppression or enhancement can still lead to inaccurate results.[2]
Q2: My this compound signal is inconsistent across my sample batch. What are the likely causes?
A: Inconsistent signal from your this compound internal standard (IS) is a primary indicator of variable matrix effects. Several factors can contribute to this issue:
-
Inconsistent Sample Cleanup: Variability in the efficiency of your sample preparation (e.g., protein precipitation, liquid-liquid extraction) can result in differing amounts of matrix components, such as phospholipids, in each sample. This leads to inconsistent ion suppression.
-
Co-elution with Phospholipids: Phospholipids are a major source of ion suppression in plasma samples. If your chromatographic method does not sufficiently separate Ketoconazole and this compound from the regions where phospholipids elute, you will likely observe signal variability.[3]
-
Differential Matrix Effects: In some instances, particularly with high matrix loads, the analyte and the SIL internal standard may not experience the exact same degree of ion suppression. This can be exacerbated by slight differences in retention time, sometimes referred to as the "deuterium isotope effect," where the analyte and IS are exposed to slightly different matrix zones as they elute.[2]
-
Variability Between Matrix Lots: Different sources of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to different matrix effects.
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
References
Optimizing LC-MS/MS for Ketoconazole-d4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the detection of Ketoconazole-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below you will find troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and key quantitative data summarized for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: I am not seeing a signal, or the signal for this compound is very low. What should I check first?
A1: Start by systematically checking the instrument parameters and sample preparation.
-
Mass Spectrometer: Verify that the correct Multiple Reaction Monitoring (MRM) transitions for this compound are entered. The primary transition to monitor is m/z 535.2 → 493.3 . Ensure the instrument is in positive ionization mode.
-
LC System: Confirm that the mobile phase composition is correct and that there is adequate flow. Check for any leaks in the system.
-
Sample Preparation: Ensure that the extraction procedure was followed correctly and that the final sample is dissolved in a solvent compatible with the mobile phase.
-
Internal Standard Solution: Verify the concentration and stability of your this compound stock solution.
Q2: My peak shape is poor (e.g., broad, tailing, or splitting). What are the likely causes?
A2: Poor peak shape can be attributed to several factors related to the chromatography or the sample itself.
-
Column Choice and Condition: Ensure you are using an appropriate column (C18 columns are commonly used). The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like ketoconazole. The use of additives like formic acid or ammonium acetate can improve peak shape.[1][2]
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. If possible, dissolve the final extract in the initial mobile phase.
-
Sample Overload: Injecting too much analyte can lead to broad or tailing peaks. Try diluting your sample.
Q3: I'm observing significant variability in the signal intensity of my internal standard (this compound) between injections. What could be the reason?
A3: Inconsistent internal standard signal can undermine the accuracy of your quantification.
-
Ion Suppression/Enhancement: Matrix effects from the sample (e.g., plasma, urine) can suppress or enhance the ionization of this compound. To mitigate this, improve your sample clean-up procedure (e.g., using solid-phase extraction) or dilute the sample.
-
Inconsistent Injection Volume: Check the autosampler for any issues that might lead to variable injection volumes.
-
Source Contamination: A dirty ion source can lead to erratic signal. Regular cleaning of the ion source is recommended.
Q4: The retention time for this compound is shifting. What should I investigate?
A4: Retention time shifts can compromise compound identification.
-
LC Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time shifts.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can alter retention times. Prepare fresh mobile phase.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.
Experimental Protocols
Below are detailed methodologies for the analysis of Ketoconazole and its deuterated internal standard, this compound.
Sample Preparation: Liquid-Liquid Extraction from Plasma
-
To 500 µL of plasma sample, add the working solution of this compound (internal standard).
-
Add 3 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for your LC-MS/MS system. Optimization may be required based on your specific instrumentation and sample matrix.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ketoconazole MRM Transition | m/z 531.2 → 489.3 [1][3][4] |
| This compound MRM Transition | m/z 535.2 → 493.3 |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimization required (typically 20-40 eV) |
| Capillary Voltage | Optimization required (typically 3-5 kV) |
| Source Temperature | Optimization required (typically 120-150 °C) |
| Desolvation Temperature | Optimization required (typically 350-500 °C) |
Table 2: Chromatographic Conditions
| Parameter | Setting |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues.
References
- 1. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ketoconazole-d4" stability in plasma during freeze-thaw cycles
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ketoconazole-d4 in plasma during freeze-thaw cycles. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma after multiple freeze-thaw cycles?
A1: While specific public data on the freeze-thaw stability of this compound is limited, studies on the non-deuterated form, ketoconazole, have demonstrated adequate stability for at least three freeze-thaw cycles in plasma.[1] Regulatory guidelines for bioanalytical method validation suggest that an analyte is considered stable if the measured concentration is within ±15% of the nominal concentration.[2] Therefore, it is anticipated that this compound will exhibit similar stability. However, it is crucial to perform a validation study for your specific laboratory conditions.
Q2: Why is it important to establish the freeze-thaw stability of this compound as an internal standard?
A2: Establishing the freeze-thaw stability of a deuterated internal standard like this compound is critical for ensuring the accuracy and reliability of bioanalytical data. If the internal standard degrades during sample storage and handling, it will lead to an inaccurate calculation of the analyte concentration. Regulatory bodies such as the FDA require stability to be determined for the intended duration of sample handling and storage.[3]
Q3: What are the common causes of deuterated internal standard instability during freeze-thaw cycles?
A3: The primary concern with deuterated internal standards is the potential for isotopic exchange, where deuterium atoms are replaced by protons from the surrounding matrix or solvent.[4][5] This can be influenced by factors such as the position of the deuterium label on the molecule, the pH of the sample, and the storage temperature.[4][5] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are more prone to exchange.[4]
Q4: How many freeze-thaw cycles should I validate for?
A4: According to regulatory guidelines, stability should be assessed for a minimum of three freeze-thaw cycles.[2][6] This is intended to mimic the potential handling of study samples, where they may be thawed for aliquoting or re-analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound response after freeze-thaw cycles. | Inconsistent thawing or freezing procedures. | Ensure uniform and complete thawing of samples before processing. Freeze samples rapidly and consistently. Avoid slow freezing at -20°C, as this can lead to more significant changes in metabolite levels.[7][8] |
| Isotopic back-exchange (loss of deuterium). | Assess the position of the deuterium labels on the this compound molecule. If they are in labile positions, consider using an internal standard with labels in more stable positions or a different type of isotopic label (e.g., ¹³C).[4][5] | |
| pH-dependent degradation. | Ketoconazole has been shown to be least stable in acidic conditions (pH 1).[9][10][11] Ensure the plasma samples are maintained at a physiological pH during storage and processing. | |
| Consistent decrease in this compound signal with each freeze-thaw cycle. | Degradation of the internal standard. | Re-evaluate the stability of your stock and working solutions. Ensure that the storage conditions for your plasma samples are appropriate and have been validated. |
| Adsorption to container surfaces. | Consider using different types of storage tubes (e.g., low-binding tubes). Ensure that the sample is thoroughly vortexed after thawing. | |
| This compound appears stable, but the analyte of interest shows instability. | The analyte itself is not stable under the tested conditions. | The stability of the analyte should be determined in the biological matrix for the intended duration of sample collection, handling, and storage.[3] |
Experimental Protocols
Freeze-Thaw Stability Assessment of this compound in Plasma
This protocol is based on FDA and ICH guidelines for bioanalytical method validation.[3][6][12][13]
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank plasma with known concentrations of this compound to prepare low and high concentration QC samples.
-
The concentrations should be relevant to the expected range in the study samples.
2. Freeze-Thaw Cycling:
-
Aliquot the low and high QC samples into separate tubes for each freeze-thaw cycle.
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[6]
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
3. Sample Analysis:
-
After the final thaw, process the QC samples along with a freshly prepared calibration curve and a set of freshly prepared (not frozen) QC samples.
-
Analyze the samples using a validated LC-MS/MS method.
4. Data Evaluation:
-
Calculate the concentration of this compound in the freeze-thaw QC samples using the fresh calibration curve.
-
The mean concentration of the freeze-thaw QC samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Representative Freeze-Thaw Stability Data for this compound in Human Plasma
| QC Level | Freeze-Thaw Cycle | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 1 | 50 | 51.2 | 102.4 | 3.1 |
| 2 | 50 | 49.8 | 99.6 | 4.5 | |
| 3 | 50 | 50.5 | 101.0 | 3.8 | |
| High QC | 1 | 500 | 508.5 | 101.7 | 2.5 |
| 2 | 500 | 495.0 | 99.0 | 3.2 | |
| 3 | 500 | 502.5 | 100.5 | 2.8 |
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound in plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. database.ich.org [database.ich.org]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Technical Support Center: Addressing Isotopic Cross-Talk with Ketoconazole-d4
For researchers, scientists, and drug development professionals utilizing Ketoconazole-d4 as an internal standard in mass spectrometry-based assays, ensuring data accuracy is paramount. Isotopic cross-talk can be a significant source of error, leading to inaccurate quantification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate isotopic cross-talk in your experiments involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: Non-linear calibration curve, especially at higher concentrations of the analyte (Ketoconazole).
-
Question: My calibration curve for Ketoconazole is showing non-linearity, particularly at the upper limits of quantification. Could this be due to isotopic cross-talk?
-
Answer: Yes, non-linearity at high analyte concentrations is a classic indicator of isotopic cross-talk. This occurs when the natural isotopic abundance of unlabeled Ketoconazole contributes to the signal of the this compound internal standard.[1] Ketoconazole has a relatively high molecular weight and contains elements like chlorine, which have significant natural isotopes, making this phenomenon more likely.[1]
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
-
Question: My QC samples are consistently failing, showing high bias or poor precision. How can I determine if isotopic cross-talk is the culprit?
-
Answer: Inaccurate and imprecise QC results can stem from several sources, but isotopic cross-talk is a probable cause if you observe a concentration-dependent bias. To investigate, you can perform an experiment to assess the contribution of the analyte to the internal standard signal.
Issue 3: Observable signal in the this compound channel when injecting a high concentration of unlabeled Ketoconazole.
-
Question: I injected a high concentration of a Ketoconazole standard (without any this compound) and saw a small peak in the MRM transition for this compound. What does this mean?
-
Answer: This directly confirms isotopic cross-talk. The signal you are observing is from the naturally occurring heavy isotopes of Ketoconazole that have the same mass-to-charge ratio as your this compound internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of using this compound?
A1: Isotopic cross-talk refers to the interference that occurs when the signal from the naturally occurring isotopes of unlabeled Ketoconazole overlaps with the signal of the deuterated internal standard, this compound. Due to the natural abundance of heavy isotopes (primarily ¹³C, ³⁷Cl), a small fraction of the unlabeled Ketoconazole molecules will have a mass that is 4 Da higher than the monoisotopic mass. This can lead to an artificially inflated signal for the this compound internal standard, resulting in the underestimation of the true analyte concentration.
Q2: Why is Ketoconazole susceptible to isotopic cross-talk?
A2: Ketoconazole's molecular formula is C₂₆H₂₈Cl₂N₄O₄.[1] Its susceptibility to isotopic cross-talk is due to several factors:
-
High Number of Carbon Atoms: With 26 carbon atoms, the probability of incorporating one or more ¹³C isotopes is significant.
-
Presence of Chlorine: Chlorine has a prominent natural isotope, ³⁷Cl, which is approximately 24.23% abundant. The presence of two chlorine atoms increases the likelihood of having heavier isotopologues.
Q3: How can I quantify the extent of isotopic cross-talk in my assay?
A3: You can quantify the cross-talk by preparing a series of calibration standards of unlabeled Ketoconazole without the this compound internal standard. Analyze these samples and monitor the signal in the MRM channel for this compound. The response observed in the internal standard channel is a direct measure of the cross-talk from the analyte.
Q4: What are the primary strategies to mitigate isotopic cross-talk?
A4: Several strategies can be employed:
-
Optimize Internal Standard Concentration: Using a higher concentration of this compound can minimize the relative contribution of the cross-talk signal from the analyte.[2]
-
Mathematical Correction: A correction factor can be applied to the internal standard response based on the measured contribution from the analyte at different concentrations.[1]
-
Use a Different Internal Standard: If cross-talk is severe and cannot be easily corrected, consider using an internal standard with a larger mass difference (e.g., ¹³C-labeled Ketoconazole) or a different chemical structure (a structural analog), though the latter is less ideal.
Data Presentation
The following tables summarize the theoretical isotopic distribution of unlabeled Ketoconazole and provide a hypothetical example of quantifying isotopic cross-talk.
Table 1: Theoretical Isotopic Distribution of Unlabeled Ketoconazole (C₂₆H₂₈Cl₂N₄O₄)
| Mass Difference (from Monoisotopic Mass) | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 30.68 |
| M+2 | 22.10 |
| M+3 | 7.95 |
| M+4 | 3.32 |
This data is a theoretical calculation based on the natural abundance of isotopes and serves as an estimation.
Table 2: Example of Quantified Isotopic Cross-Talk
| Unlabeled Ketoconazole Concentration (ng/mL) | Peak Area in this compound Channel (No IS Present) | % Cross-Talk Contribution* |
| 10 | 50 | 0.1% |
| 100 | 510 | 1.0% |
| 1000 | 5,200 | 10.4% |
| 5000 | 26,500 | 53.0% |
*Calculated as: (Peak Area from Cross-Talk / Peak Area of IS at working concentration) x 100. Assumes a working this compound concentration that gives a peak area of 50,000.
Experimental Protocols
Protocol 1: Assessing Isotopic Cross-Talk Contribution
-
Preparation of Standards: Prepare a series of calibration standards of unlabeled Ketoconazole in the appropriate biological matrix (e.g., plasma) at concentrations spanning the expected range of your study samples. Do not add the this compound internal standard.
-
Sample Preparation: Process these standards using your established sample preparation protocol.
-
LC-MS/MS Analysis: Analyze the extracted samples using your validated LC-MS/MS method. Monitor the MRM transitions for both unlabeled Ketoconazole and this compound.
-
Data Analysis:
-
Confirm that the peak for unlabeled Ketoconazole is observed at the correct retention time and increases with concentration.
-
Measure the peak area of any signal detected in the this compound MRM channel at the same retention time.
-
Plot the peak area observed in the this compound channel against the concentration of unlabeled Ketoconazole. A linear relationship confirms isotopic cross-talk.
-
Protocol 2: Correction for Isotopic Cross-Talk
-
Determine the Cross-Talk Factor: From the data generated in Protocol 1, determine the slope of the line when plotting the cross-talk signal (peak area in the d4 channel) versus the analyte concentration. This slope represents the cross-talk factor (CF).
-
Correct the Internal Standard Response: For each of your unknown samples, calibrators, and QCs, apply the following correction to the observed peak area of this compound:
-
Corrected IS Peak Area = Observed IS Peak Area - (Analyte Peak Area * CF)
-
-
Quantify the Analyte: Use the corrected internal standard peak area to calculate the final concentration of Ketoconazole in your samples.
Visualizations
Caption: Isotopic cross-talk from unlabeled Ketoconazole to this compound.
Caption: Troubleshooting workflow for isotopic cross-talk issues.
Caption: Simplified metabolic pathway of Ketoconazole.[3]
References
Improving peak shape and retention time of "Ketoconazole-d4"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ketoconazole-d4, focusing on improving peak shape and ensuring consistent retention times.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: My this compound peak is tailing.
Peak tailing is a common problem when analyzing basic compounds like this compound on reversed-phase silica-based columns. This is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[1][2]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds like ketoconazole is the interaction with ionized silanol groups on the silica-based column packing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 3.0-4.5 protonates the basic groups of ketoconazole and suppresses the ionization of silanol groups, thus minimizing secondary interactions.[1][2][3][4] A pH of 4.5 has been found to be adequate for ketoconazole analysis.[3]
-
Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase.[2][5] TEA is a silanol-masking agent that preferentially interacts with the active silanol sites, reducing their availability to interact with this compound.[5] A concentration of 0.1-1% acid can also be added to the mobile phase.[6]
-
Solution 3: Use a Modern, High-Purity Silica Column: Employ a column with low residual silanol activity or one that is end-capped.[2] Modern Type B silica columns have a significantly lower free silanol content, which minimizes peak tailing for basic compounds.[2]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[6]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
Issue 2: The retention time for my this compound peak is shifting.
Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to these shifts.[8][9]
Possible Causes and Solutions:
-
Mobile Phase Composition: Minor variations in the mobile phase composition can significantly impact retention times.[8]
-
Solution 1: Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, especially the ratio of organic solvent to aqueous buffer.
-
Solution 2: Mobile Phase Degassing: Properly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.[6]
-
Solution 3: Check for Evaporation: If using a mobile phase over an extended period, be mindful of solvent evaporation, which can alter the composition.
-
-
Column Temperature: Fluctuations in column temperature can lead to retention time shifts. A general rule is that a 1°C change in temperature can alter retention by approximately 2%.[8]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Flow Rate Inconsistencies: Variations in the pump's flow rate will directly affect retention times.[10]
-
Solution: Regularly check the pump's performance and ensure it is delivering a stable flow rate. Check for leaks in the system.[11]
-
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Issue 3: I am observing split peaks for this compound.
Split peaks can indicate a problem with the sample introduction or the column itself.[10]
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[6]
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, leading to a distorted flow path and split peaks.[7]
-
Column Bed Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak.
-
Solution: This usually indicates column degradation, and the column should be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase pH for this compound analysis?
A good starting point for the mobile phase pH is in the acidic range, typically between 3.0 and 4.5.[3][4] A pH of 4.5 has been shown to be adequate for ketoconazole.[3] This helps to protonate the basic functional groups of the molecule and minimize interactions with residual silanols on the column, leading to better peak shape.[1][2]
Q2: Should I use a guard column for my this compound analysis?
Yes, using a guard column is highly recommended. It can help protect your analytical column from contaminants and particulates in the sample, extending its lifetime and preventing issues like peak splitting caused by a blocked frit.[7]
Q3: How can I confirm if peak tailing is due to silanol interactions?
To confirm if silanol interactions are the cause of peak tailing, you can try the following:
-
Lower the mobile phase pH: If the peak shape improves at a lower pH, it strongly suggests that silanol interactions were the issue.[2]
-
Add a competing base: The addition of a small amount of triethylamine (TEA) to the mobile phase should improve the peak shape if silanol interactions are the culprit.[5]
Q4: My method was working well, but now I'm seeing peak shape issues. What should I check first?
If a previously robust method starts to show problems, it's often related to the column.
-
Check the guard column: If you are using one, replace it first, as it's a consumable part designed to capture contaminants.[7]
-
Check the analytical column: If replacing the guard column doesn't help, the analytical column may be fouled or have started to degrade.[7]
-
Prepare fresh mobile phase: An error in the preparation of a new batch of mobile phase could also be the cause.[7]
Data Presentation
Table 1: Effect of Mobile Phase pH on Ketoconazole Retention and Tailing
| Mobile Phase pH | Retention Factor (k) | Tailing Factor (T) |
| 2.5 | (Data not available) | (Data not available) |
| 3.5 | (Data not available) | (Data not available) |
| 4.5 | Considered adequate | Considered adequate |
| 5.5 | (Data not available) | (Data not available) |
| 6.5 | (Data not available) | (Data not available) |
| 7.5 | (Data not available) | (Data not available) |
Note: This table is based on a study on ketoconazole, which indicates that a pH of 4.5 provides a good balance for retention and peak shape.[3] Specific quantitative values for each pH point were not provided in the source.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for developing a robust analytical method.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 231 nm or Mass Spectrometry.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis
This protocol is suitable for bioanalytical applications requiring low detection limits.
-
Column: Hedera CN (150 mm × 2.1 mm, 5 µm).[13]
-
Mobile Phase: Isocratic elution with 45:55 (v/v) acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).[13]
-
Ketoconazole transition: m/z 531.2 → 489.3.[13]
-
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[13][14]
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: General experimental workflow for HPLC analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. Liquid chromatographic assay of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ketoconazole-d4 Sample Preparation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketoconazole-d4. It offers detailed experimental protocols and data on extraction efficiency to ensure accurate and reproducible results in your analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical studies?
This compound is a deuterated form of Ketoconazole, an antifungal medication. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS).[1] The deuterium labeling gives it a different mass from the unlabeled Ketoconazole, allowing for its distinct detection by the mass spectrometer. Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization and matrix effects, effectively normalizing for variations during sample preparation and analysis.
Q2: Which sample preparation method is most suitable for my biological matrix?
The choice of sample preparation method depends on the complexity of your biological matrix and the required sensitivity of your assay.
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for plasma and serum samples. It involves adding a solvent, such as acetonitrile or a solution of zinc sulfate, to precipitate proteins, which are then removed by centrifugation.[2][3] This method is less selective and may result in higher matrix effects compared to other techniques.
-
Solid-Phase Extraction (SPE): SPE is a more selective and robust method that can be used for various matrices, including plasma, serum, urine, and environmental water samples.[4][5][6][7] It provides cleaner extracts, leading to reduced matrix effects and improved assay sensitivity. Oasis HLB cartridges are commonly used for the extraction of Ketoconazole and its deuterated analog.[4][5][6]
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that can be employed for matrices like urine.[2] It involves the partitioning of the analyte between two immiscible liquid phases, for example, an aqueous sample and an organic solvent like ethyl acetate.[2]
Q3: What are the expected extraction efficiencies for this compound?
Extraction efficiency can vary depending on the method and the sample matrix. For Solid-Phase Extraction (SPE), recoveries for antifungal agents, including ketoconazole, are generally reported to be in the range of 80-119%.[6] One study reported an average recovery of 98% for ketoconazole from various water samples using SPE.[4] However, recovery can be lower and more variable in complex matrices, with one report showing a wide range of 2.4% to 60.8% for this compound from water samples.[8]
Experimental Protocols & Data
Data Presentation: Extraction Efficiency of Ketoconazole
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | River Water, Wastewater | 80 - 119 | [4][6] |
| Solid-Phase Extraction (SPE) | Environmental Water | Average 98 | [4] |
| Solid-Phase Extraction (SPE) | Water | 2.4 - 60.8 | [8] |
Detailed Methodologies
Protein Precipitation (PPT) for Serum/Plasma Samples
This protocol is adapted from methods for the analysis of antifungal agents in serum.[2]
Materials:
-
Serum or plasma sample
-
This compound internal standard solution
-
0.1M Zinc Sulfate in 20% Methanol/80% Water
-
Acetonitrile (LC-MS Grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 0.1M zinc sulfate in 20% methanol/80% water.
-
Add 500 µL of acetonitrile.
-
Vortex the mixture thoroughly for at least 30 seconds.[3]
-
Centrifuge at high speed (e.g., 13,500 rpm or 10,000 rpm) for 8-10 minutes to pellet the precipitated proteins.[2][3]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Serum/Plasma Samples.
Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is based on the extraction of antifungal agents from environmental water samples using Oasis HLB cartridges.[4][5][6]
Materials:
-
Aqueous sample (e.g., river water, wastewater)
-
This compound internal standard solution
-
Oasis HLB SPE cartridges (e.g., 60 mg)
-
Methanol (HPLC grade)
-
Ethyl acetate
-
Ultrapure water
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Adjust the pH of the sample to 7 and add the this compound internal standard.[5]
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the Oasis HLB cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of ultrapure water through the cartridge.
-
-
Sample Loading: Load 50-100 mL of the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 3 mL/min.[5]
-
Cartridge Washing: Wash the cartridge with a specific volume of a weak solvent to remove interferences. This step may need optimization depending on the matrix.
-
Analyte Elution: Elute the retained analytes with 2 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase used for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
References
- 1. help.waterdata.usgs.gov [help.waterdata.usgs.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Chemical Concentrations and Microbiological Results for Assessment of Mixed-Organic/Inorganic Chemical Exposures in Tapwater in Mead, Nebraska, June 2022 and January 2023 [data.usgs.gov]
Technical Support Center: Minimizing Ion Suppression with Ketoconazole-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression and enhancement issues when using Ketoconazole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and why is it a concern when using this compound?
A1: Ion suppression or enhancement refers to the alteration of the ionization efficiency of a target analyte (in this case, Ketoconazole) due to the presence of co-eluting matrix components.[1] This phenomenon can lead to inaccurate and irreproducible quantitative results.[1] Even with a deuterated internal standard like this compound, which is designed to co-elute and experience similar matrix effects as the analyte, significant ion suppression can still compromise assay sensitivity and, in extreme cases, lead to signal loss for both the analyte and the internal standard.
Q2: What are the common causes of ion suppression when analyzing Ketoconazole?
A2: Common causes of ion suppression in the analysis of Ketoconazole from biological matrices include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from plasma or tissue samples are major contributors.[1][2]
-
Sample preparation reagents: Residual detergents, polymers, or non-volatile salts from the extraction process can interfere with ionization.
-
Mobile phase additives: Certain additives, especially at high concentrations, can compete with the analyte for ionization.
-
Co-administered drugs or their metabolites: These can co-elute with Ketoconazole and suppress its signal.
Q3: How does this compound help in minimizing the impact of ion suppression?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to Ketoconazole, it exhibits very similar chromatographic behavior and ionization efficiency.[3] The fundamental principle is that both the analyte and the SIL-IS will be affected by ion suppression or enhancement to the same extent.[1][3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[3]
Q4: Can I still have problems with ion suppression even if I use this compound?
A4: Yes, while this compound is an excellent tool, issues can still arise:
-
Chromatographic separation of analyte and internal standard: A slight difference in retention time due to the deuterium isotope effect can lead to differential ion suppression if they elute in a region with a steep gradient of matrix interference.[4]
-
Extreme ion suppression: If the matrix effect is severe, the signal for both the analyte and this compound can be suppressed to a point where it is below the limit of detection.
-
Internal standard concentration: Using an internal standard concentration that is significantly different from the analyte can sometimes lead to non-linear responses and inaccurate correction.
Troubleshooting Guides
Problem 1: Low or no signal for both Ketoconazole and this compound.
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat severe ion suppression is to remove interfering matrix components before analysis.[1][2] Consider switching to a more rigorous sample preparation technique.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to separate Ketoconazole and this compound from the region of ion suppression. This can be achieved by changing the gradient, mobile phase composition, or using a different column chemistry.[1]
-
Problem 2: Inconsistent or irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Ensure Co-elution: Verify that the chromatographic peaks for Ketoconazole and this compound are perfectly co-eluting. Even a small separation can lead to different degrees of ion suppression.[4]
-
Matrix-Matched Calibrants: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Post-Column Infusion Experiment: This experiment can identify regions of significant ion suppression in your chromatogram, allowing you to adjust the chromatography to move the analyte peak to a cleaner region.
-
Quantitative Data Summary
The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for Ketoconazole analysis.
Table 1: Comparison of Sample Preparation Methods for Ketoconazole Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 77.5 - 82.8 | 95.1 - 103.1 | [5] |
| Protein Precipitation (PPT) with Acetonitrile | Generally lower recovery and higher matrix effect compared to LLE and SPE | Prone to significant phospholipid interference | [2] |
| Solid-Phase Extraction (SPE) | 97 ± 3 | Minimal ion suppression reported | [6] |
Note: Matrix effect is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100%. A value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for Ketoconazole.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ketoconazole and this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike Ketoconazole and this compound into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike Ketoconazole and this compound into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract Ketoconazole from plasma while minimizing matrix components.
Methodology:
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow to diagnose and resolve ion suppression issues.
Caption: The logical relationship illustrating how this compound corrects for ion suppression.
References
"Ketoconazole-d4" fragmentation pattern analysis for MRM optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Multiple Reaction Monitoring (MRM) optimization of Ketoconazole-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected precursor ion for this compound?
For this compound, the expected precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Given that the molecular weight of Ketoconazole is 531.4 g/mol and there are four deuterium atoms replacing four hydrogen atoms, the molecular weight of this compound is approximately 535.5 g/mol . Therefore, you should be looking for a precursor ion with an m/z of approximately 535.2.[1]
Q2: What are the most common product ions for this compound fragmentation?
The fragmentation of this compound is predicted based on the well-understood fragmentation of unlabeled Ketoconazole. Commercially available this compound is typically deuterated on the piperazine ring. The primary fragmentation of Ketoconazole involves the loss of the N-acetyl group as ketene and cleavage of the piperazine ring.
Based on this, the following are the predicted major product ions for this compound:
-
Loss of ketene: The fragmentation pathway involving the loss of a neutral ketene molecule from the N-acetyl group results in a product ion. In unlabeled Ketoconazole, this corresponds to the transition m/z 531.2 → 489.1.[1] Since the deuterium labels are on the piperazine ring and not the acetyl group, this fragment is not expected to shift.
-
Piperazine ring fragments: Cleavage of the piperazine ring can result in multiple charged fragments. As the deuterium atoms are located on this ring, the resulting fragment ions will have a higher m/z compared to unlabeled Ketoconazole.
Q3: I am not seeing the expected precursor or product ions. What should I do?
Several factors could contribute to this issue:
-
Source Conditions: In-source fragmentation can lead to the loss of a deuterium atom. Optimize your ESI source parameters, such as capillary voltage and source temperature, to ensure soft ionization.
-
Mobile Phase pH: The pH of your mobile phase can influence ionization efficiency. For Ketoconazole, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to promote protonation.
-
Compound Stability: Ensure the stability of this compound in your solvent. Back-exchange of deuterium with hydrogen from the solvent can occur, especially if the labels are on exchangeable sites (though this is less likely with labeling on the piperazine ring).
Q4: My signal intensity for this compound is low. How can I improve it?
-
Collision Energy Optimization: The collision energy (CE) is a critical parameter for obtaining optimal fragment ion intensity. A generic CE value may not be suitable. It is essential to perform a CE optimization experiment for each MRM transition.
-
Dwell Time: In a multi-analyte panel, ensure that the dwell time for each transition is sufficient to acquire an adequate number of data points across the chromatographic peak.
-
Chromatography: Poor peak shape can lead to a lower signal-to-noise ratio. Optimize your chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve sharp, symmetrical peaks.
Q5: I am observing crosstalk between Ketoconazole and this compound channels. How can I minimize this?
Crosstalk can occur if the isotopic distribution of the unlabeled analyte overlaps with the m/z of the deuterated internal standard. While a +4 Da mass shift is generally sufficient, high concentrations of the analyte can still lead to interference.
-
Purity of the Standard: Ensure the isotopic purity of your this compound standard is high (ideally >98%).
-
Chromatographic Separation: While complete separation is not expected or desired, slight differences in retention times between the analyte and the deuterated internal standard can sometimes help in resolving minor crosstalk.
Quantitative Data Summary
The following table summarizes the predicted and reported MRM transitions for this compound. It is crucial to experimentally optimize the collision energy (CE) and other MS parameters for your specific instrument and conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure | Suggested Starting Collision Energy (eV) |
| This compound | 535.2 | 489.1 | [M+H - C₂H₂O]⁺ | 35 - 45 |
| This compound | 535.2 | 181.2 | Dichlorophenyl-dioxolane moiety | 20 - 30 |
| This compound | 535.2 | 86.1 | Deuterated piperazine ring fragment | 15 - 25 |
Experimental Protocols
Protocol 1: MRM Transition Optimization for this compound
Objective: To identify the optimal precursor-to-product ion transitions and their corresponding collision energies for this compound.
Methodology:
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan (Q1 scan) to confirm the m/z of the precursor ion ([M+H]⁺ at ~535.2).
-
Perform a product ion scan by selecting the precursor ion (m/z 535.2) in Q1 and scanning a range of m/z values in Q3 to identify the major fragment ions.
-
Select the most intense and specific product ions for further optimization.
-
For each selected product ion, perform a collision energy optimization. This involves ramping the collision energy over a range of values (e.g., 10 to 60 eV in 2-5 eV increments) and monitoring the intensity of the product ion.
-
Plot the product ion intensity as a function of collision energy to determine the optimal CE value that yields the highest signal.
-
Select at least two MRM transitions (a quantifier and a qualifier) for your final analytical method.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Workflow for MRM optimization of this compound.
References
Technical Support Center: Overcoming Challenges in Ketoconazole-d4 Quantification at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Ketoconazole-d4 at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Poor Signal Intensity or No Signal for this compound
Question: I am not seeing a discernible peak or the signal-to-noise ratio for my this compound internal standard is very low. What are the potential causes and solutions?
Answer:
Low or no signal for this compound can stem from several factors throughout the analytical process. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Checklist:
-
Mass Spectrometer:
-
Tuning and Calibration: Ensure the mass spectrometer is recently tuned and calibrated.
-
Source Conditions: Verify that the electrospray ionization (ESI) source parameters are optimal for ketoconazole. In positive ion mode, key parameters include capillary voltage, source temperature, and gas flows (nebulizer, auxiliary).
-
MRM Transitions: Confirm that the correct precursor and product ions for this compound are being monitored. A common transition for ketoconazole is m/z 531.2 → 489.3; for this compound, this would be shifted (e.g., m/z 535.2 → 493.3, depending on the deuteration pattern).
-
-
LC System:
-
Mobile Phase: Prepare fresh mobile phase. Inconsistent composition can affect ionization efficiency.
-
Column Integrity: Ensure the column is not clogged or degraded. A compromised column can lead to poor peak shape and reduced signal intensity.
-
System Leaks: Check for any leaks in the LC system, which can lead to pressure fluctuations and inconsistent flow rates.
-
-
Sample Preparation:
-
Extraction Recovery: At low concentrations, inefficient extraction can lead to significant signal loss. Evaluate the recovery of your extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound.[1] This is a common issue in bioanalysis.[1] To assess this, perform a post-extraction addition experiment.
-
-
Internal Standard Solution:
-
Concentration: Double-check the concentration of your this compound spiking solution. Errors in dilution can lead to a lower-than-expected signal.
-
Stability: Ensure the internal standard solution has not degraded. Ketoconazole can be susceptible to degradation under certain conditions.[2]
-
Issue 2: High Variability in this compound Signal Across a Batch
Question: The peak area of my this compound internal standard is highly variable between samples in the same analytical run. What could be causing this?
Answer:
High variability in the internal standard signal can compromise the accuracy and precision of your results. The causes can be related to the sample preparation process, the instrument, or the internal standard itself.
Logical Relationship Diagram:
Caption: Potential causes of high variability in this compound signal.
Detailed Checklist:
-
Inconsistent Spiking:
-
Ensure the pipette used for adding the this compound solution is calibrated and functioning correctly.
-
Verify that the internal standard is added consistently to every sample and vortexed thoroughly.
-
-
Differential Matrix Effects:
-
The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[1]
-
Improve sample clean-up to remove interfering matrix components.
-
-
Autosampler and Injector Performance:
-
Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles in the syringe and ensure the injection needle is not partially clogged.
-
-
Internal Standard Stability:
-
Assess the stability of this compound in the processed samples, especially if there is a delay between sample preparation and injection (bench-top stability).
-
Frequently Asked Questions (FAQs)
Q1: What are the common challenges specific to using a deuterated internal standard like this compound at low concentrations?
A1: Specific challenges include:
-
Isotopic Purity: The this compound standard may contain a small percentage of the unlabeled ketoconazole. At low analyte concentrations, this impurity can contribute to the analyte signal, leading to an overestimation.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can alter the mass of the internal standard and affect quantification.
-
Lot-to-Lot Variability: Different batches of this compound may have slight variations in isotopic purity and concentration, requiring thorough verification of each new lot.
Q2: My ketoconazole peak is tailing. How can I improve the peak shape?
A2: Peak tailing for a basic compound like ketoconazole is often due to secondary interactions with acidic silanol groups on the silica-based column. To mitigate this:
-
Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the protonated ketoconazole.
-
Use a Buffered Mobile Phase: A buffer can help maintain a consistent pH and improve peak shape.
-
Select an Appropriate Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Check for Column Contamination: A buildup of matrix components on the column can also cause peak tailing. Flushing the column or using a guard column can help.
Q3: What are the key considerations for sample preparation when quantifying low concentrations of this compound?
A3: At low concentrations, efficient and clean sample preparation is crucial.
-
Extraction Method: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or diethyl ether, and solid-phase extraction (SPE) are commonly used. The choice depends on the required cleanliness of the extract and the desired throughput. A comparison of common extraction methods is provided in the tables below.
-
Minimizing Matrix Effects: A more rigorous clean-up procedure may be necessary to reduce ion suppression and improve signal intensity at low concentrations.
-
Preventing Adsorption: Ketoconazole can be adsorbed onto glassware or plasticware. Using silanized glassware and polypropylene tubes can help minimize this.
Quantitative Data Comparison
The following tables summarize the performance of various published LC-MS/MS methods for the quantification of ketoconazole, providing a reference for expected performance.
Table 1: Comparison of LC-MS/MS Method Performance for Ketoconazole Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.01 - 12 ng/mL[3] | 20.0 - 10,000 ng/mL[4] | 5 - 15,000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[3] | 20.0 ng/mL[4] | 5 ng/mL[5] |
| Intra-day Precision (%RSD) | < 4.4%[4] | < 8.6%[4] | Not Reported |
| Inter-day Precision (%RSD) | < 8.6%[4] | Not Reported | Not Reported |
| Accuracy (%RE) | -1.4% to 0.9%[4] | Not Reported | Not Reported |
| Internal Standard | Letrozole[3] | R51012[4] | Carbamazepine[5] |
Table 2: Comparison of Sample Extraction Methods for Ketoconazole
| Extraction Method | Sample Volume | Extraction Solvent | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | 0.1 mL | Diethyl ether | 102 | [4] |
| Liquid-Liquid Extraction (LLE) | 0.5 mL | Ethyl acetate | 77.5 - 82.8 | [3] |
| Protein Precipitation (PPT) | Not Specified | Acetonitrile | >90 (typical) | General Knowledge |
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: LC-MS/MS Analysis of Ketoconazole in Human Plasma (Adapted from[3])
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 0.5 mL of human plasma into a polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 3.0 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 8 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Hedera CN (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (45:55, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ketoconazole: 531.2 → 489.3
-
This compound: (Adjust for deuteration, e.g., 535.2 → 493.3)
-
-
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a concentration representative of the low and high QC samples.
-
Set B (Post-Extraction Spike): Extract blank plasma using the established protocol. Spike this compound into the final reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike this compound into blank plasma before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Signaling Pathway
Ketoconazole is a potent inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme, a key component of drug metabolism. Understanding this interaction is crucial as it can affect the metabolism of co-administered drugs and may have implications for bioanalytical method development, particularly when dealing with complex biological matrices.
Caption: Ketoconazole's inhibitory effect on the CYP3A4 metabolic pathway.
References
Validation & Comparative
Validation of Analytical Methods Using Ketoconazole-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of robust and reliable bioanalytical methods. This guide provides a comparative overview of the use of Ketoconazole-d4 as a stable isotope-labeled (SIL) internal standard for the quantification of ketoconazole, contrasting its expected performance with that of commonly used structural analog internal standards. The use of a SIL internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, as it closely mimics the analyte throughout extraction, chromatography, and ionization, thereby compensating for variability and matrix effects.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize typical validation parameters for a validated LC-MS/MS method for ketoconazole analysis using a non-deuterated internal standard and compare it with the expected performance of a method using this compound. The data for the alternative method is compiled from published studies, while the expected data for the this compound method is based on typical performance improvements seen with SIL internal standards.[2]
Table 1: Performance Data for Ketoconazole Analysis with a Non-Deuterated Internal Standard (e.g., R51012)
| Validation Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | ≥0.9985 |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL |
| Intra-day Precision (%RSD) | ≤4.4% |
| Inter-day Precision (%RSD) | ≤8.6% |
| Intra-day Accuracy (%RE) | -0.6% to 1.4% |
| Inter-day Accuracy (%RE) | -1.4% to 0.9% |
| Recovery | 102% |
Data compiled from a study using R51012 as the internal standard in human plasma.[3]
Table 2: Expected Performance Data for Ketoconazole Analysis with this compound Internal Standard
| Validation Parameter | Expected Performance | Justification |
| Linearity (Correlation Coefficient, r²) | ≥0.999 | Improved signal consistency |
| Lower Limit of Quantification (LLOQ) | ≤5.0 ng/mL | Better signal-to-noise with co-eluting IS |
| Intra-day Precision (%RSD) | <4% | Superior correction for analytical variability |
| Inter-day Precision (%RSD) | <8% | Enhanced long-term reproducibility |
| Intra-day Accuracy (%Bias) | Within ±5% | More effective compensation for matrix effects |
| Inter-day Accuracy (%Bias) | Within ±8% | High reliability across different analytical runs |
| Recovery | Consistent with analyte | Co-elution and similar extraction behavior |
Expected performance is based on the established benefits of stable isotope-labeled internal standards.[2]
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a framework for the validation of an analytical method for ketoconazole in a biological matrix.
Detailed Methodology for Ketoconazole Analysis using LC-MS/MS
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample and vortex briefly.
-
Add 1 mL of diethyl ether for liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be optimized).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for quantifying ketoconazole and the logical basis for the improved accuracy and precision when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (-)-Ketoconazole-d3 [smolecule.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Ketoconazole-d4 and Structural Analog Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This is particularly true for the widely used antifungal agent, ketoconazole. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Ketoconazole-d4, and structural analog internal standards, supported by representative experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible. While both deuterated and structural analog internal standards aim to achieve this, their performance characteristics can differ significantly, impacting the reliability of study results.
Performance Characteristics: A Head-to-Head Comparison
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] This is because the substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte, ketoconazole, but with a different mass. This near-perfect analogy in physicochemical properties leads to several advantages.
Conversely, structural analog internal standards are molecules with a similar, but not identical, chemical structure to the analyte. For ketoconazole analysis, compounds like R51012 and letrozole have been utilized as internal standards.[2][3] While often more readily available and less expensive than their deuterated counterparts, their different chemical nature can lead to disparities in analytical behavior.[4]
Mitigating Matrix Effects: A Key Differentiator
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS.[5][6] An effective internal standard should experience the same degree of matrix effect as the analyte, thereby providing accurate correction.
Due to their identical chemical properties and tendency to co-elute with the analyte, deuterated internal standards like this compound are expected to experience the same matrix effects as ketoconazole, leading to more reliable quantification.[7][8] Structural analogs, however, often have different retention times and ionization efficiencies, which can result in inadequate compensation for matrix effects and, consequently, reduced accuracy and precision.[8]
The following table summarizes the expected performance of this compound versus a structural analog internal standard in a typical bioanalytical method for ketoconazole quantification.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., R51012) |
| Accuracy (% Bias) | -2.1% to +1.4% | -10% to +15% |
| Precision (% RSD) | ≤ 4.4% | ≤ 15% |
| Matrix Effect (% CV of IS-normalized matrix factor) | Typically < 5% | Can be > 15% |
| Extraction Recovery Consistency | High (closely tracks analyte) | Variable (may differ from analyte) |
| Chromatographic Co-elution with Analyte | Complete | Partial or None |
This table presents representative data based on typical performance characteristics observed in bioanalytical method validation for similar compounds when comparing SIL and structural analog internal standards.[2][9]
Experimental Protocols
To illustrate the practical application of these internal standards, below is a representative experimental protocol for the analysis of ketoconazole in human plasma using LC-MS/MS.
Sample Preparation
-
Thawing and Vortexing : Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Aliquoting : To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog at a concentration of, for example, 100 ng/mL in methanol).
-
Protein Precipitation : Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the mixture for 30 seconds, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer : Transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
-
Flow Rate : 0.4 mL/min.[10]
-
Injection Volume : 5 µL.[10]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[10]
-
MRM Transitions :
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle for the improved accuracy and precision when using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for the quantification of ketoconazole in plasma.
Caption: Logical diagram illustrating the superior correction for matrix effects by a SIL-IS.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods.[7] While structural analogs can be a viable and cost-effective option for some applications, the evidence strongly supports the use of stable isotope-labeled internal standards like this compound for achieving the highest quality data.[8] Their ability to closely mimic the analyte of interest and effectively compensate for analytical variability, particularly matrix effects, makes them the superior choice for demanding applications in drug development and clinical research where accuracy and reliability are paramount. A thorough method validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.[7]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Chromatographic Analysis of Ketoconazole and Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chromatographic behavior of ketoconazole and its deuterated analog, ketoconazole-d4. This information is crucial for researchers involved in pharmacokinetic studies, bioanalytical method development, and therapeutic drug monitoring where this compound is often employed as an internal standard.
Understanding the Chromatographic Isotope Effect
The primary difference in the chromatographic behavior between ketoconazole and this compound arises from the kinetic isotope effect. The substitution of four hydrogen atoms with deuterium atoms in the this compound molecule results in a slight increase in molecular weight and can influence its interaction with both the stationary and mobile phases during chromatographic separation.
In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a commonly used technique for the analysis of ketoconazole, deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts. This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and weaker van der Waals interactions with the non-polar stationary phase. Consequently, this compound is expected to elute slightly earlier than ketoconazole. However, in practice, for many bioanalytical applications, the goal is to achieve co-elution of the analyte and its deuterated internal standard to ensure accurate quantification by mass spectrometry. This is often achieved by optimizing the chromatographic conditions.
Comparative Chromatographic Data
While direct head-to-head comparative studies with detailed quantitative data on the chromatographic behavior of ketoconazole and this compound are not extensively published, the following table summarizes the expected and reported chromatographic parameters based on the principles of isotope effects and typical bioanalytical methods. The ideal scenario in many validated bioanalytical methods is the co-elution of both compounds to simplify quantification and minimize matrix effects.
| Chromatographic Parameter | Ketoconazole | This compound | Expected Difference |
| Retention Time (t_R) | ~1.8 min | ~1.8 min (or slightly less) | Minimal to none (co-elution is often the goal) |
| Peak Width (W) | Baseline dependent | Baseline dependent | Expected to be very similar |
| Tailing Factor (T_f) | ~1.0 - 1.2 | ~1.0 - 1.2 | Expected to be very similar |
| Resolution (R_s) | Not Applicable | Not Applicable | Ideally close to 0 (co-elution) |
Note: The values presented are representative and can vary significantly depending on the specific chromatographic conditions.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed experimental protocol for the simultaneous analysis of ketoconazole and this compound, based on established bioanalytical methods.[1][2]
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure:
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: m/z 531.2 → 489.2
-
This compound: m/z 535.2 → 493.2
-
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity for each transition.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the comparative analysis of ketoconazole and this compound.
Caption: Experimental workflow for the comparative analysis of Ketoconazole and this compound.
Logical Relationship of Chromatographic Behavior
The following diagram illustrates the factors influencing the chromatographic behavior of ketoconazole and its deuterated analog.
Caption: Factors influencing the chromatographic behavior of Ketoconazole vs. This compound.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Cross-Validation of Methods with Ketoconazole-d4
In the rigorous landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. For the antifungal agent ketoconazole, robust quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor that dictates the quality of the resulting data. This guide provides an objective comparison of bioanalytical methods for ketoconazole, focusing on the use of its stable isotope-labeled internal standard, Ketoconazole-d4, versus alternative approaches.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use whenever possible due to their ability to provide the most accurate and precise results.[1][2] This is because a SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures it effectively tracks the analyte through every stage of the analytical process, from sample preparation to detection, compensating for variability.[1][3]
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is the ideal internal standard, other compounds, often structural analogs, have been employed in the bioanalysis of ketoconazole. These include other antifungal agents like terconazole, or different classes of drugs such as carbamazepine and letrozole.[4][5][6] However, these alternatives inherently introduce a higher risk of analytical variability. The following table provides a comparative overview of the expected performance of this compound against structural analog internal standards.
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., Terconazole, Carbamazepine) | Justification |
| Structural & Chemical Properties | Identical to ketoconazole | Similar, but not identical | A SIL-IS has the same pKa, polarity, and functional groups, ensuring identical behavior. |
| Chromatographic Retention Time | Co-elutes with ketoconazole | Different retention time | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic profile. |
| Extraction Recovery | Identical to ketoconazole | May differ from ketoconazole | Differences in chemical properties can lead to differential recovery during sample preparation, introducing systematic error. |
| Ionization Efficiency (Mass Spec) | Identical to ketoconazole | Different from ketoconazole | The ionization efficiency is highly dependent on the molecular structure. A SIL-IS normalizes for variations in instrument response and ion suppression/enhancement. |
| Compensation for Matrix Effects | Excellent | Partial and often unpredictable | Because a structural analog does not co-elute and has a different ionization efficiency, its ability to compensate for matrix effects is limited and can lead to inaccurate results. |
| Regulatory Acceptance | Strongly preferred (ICH M10) | Requires justification and may face scrutiny | Regulatory guidelines emphasize the superiority of SIL-IS for ensuring data integrity.[1] |
| Cost & Availability | Generally higher cost and may require custom synthesis | Often lower cost and more readily available | This is a primary reason for using alternatives, though it comes at the cost of data quality. |
Summary of Quantitative Bioanalytical Method Validation Data
The following table summarizes validation parameters from various published studies on the determination of ketoconazole in human plasma using different internal standards. This data illustrates the high performance achievable with modern analytical techniques.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Reference |
| R51012 (analog) | LC-MS/MS | 20.0 - 10,000 | -1.4 to 0.9 | ≤ 8.6 | [7] |
| Letrozole (analog) | LC-MS/MS | 0.01 - 12 | Within ±15% | ≤ 15% | [5] |
| Carbamazepine (analog) | UPLC-MS/MS | 5 - 15,000 | Not explicitly stated | Not explicitly stated | [6] |
| Itraconazole (analog) | RP-HPLC-UV | 0.05 - 8 µg/mL | 0.59 to 3.94 | 1.82 to 13.56 | [8] |
| None | RP-HPLC | 5 - 200 µg/mL | 100 - 103% (Recovery) | 0.3 - 1.61 | [9][10] |
Note: RE = Relative Error, RSD = Relative Standard Deviation. Direct comparison of linearity ranges should consider the different analytical techniques and study objectives.
Experimental Protocols
Protocol: Quantification of Ketoconazole in Human Plasma using LC-MS/MS with this compound
This protocol represents a typical workflow for the bioanalytical quantification of ketoconazole.
1. Materials and Reagents:
-
Ketoconazole reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ketoconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the ketoconazole stock solution with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, increase to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions, and equilibrate. (Gradient profile should be optimized).
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (example):
-
Ketoconazole: 531.2 → 489.3 m/z
-
This compound: 535.2 → 493.3 m/z (assuming a +4 Da shift)
-
5. Data Analysis:
-
Quantify ketoconazole by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow, the rationale for using a SIL-IS, and the metabolic pathway of ketoconazole.
Caption: A typical experimental workflow for the bioanalytical quantification of ketoconazole.
Caption: Rationale for improved accuracy with a stable isotope-labeled internal standard (SIL-IS).
Caption: Simplified metabolic pathway of ketoconazole.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, provides a significant advantage in the bioanalysis of ketoconazole. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision compared to methods employing structural analogs or no internal standard. For researchers and drug development professionals, the adoption of this compound is a critical step in ensuring the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions and critical decision-making in the drug development process. While the initial investment in a SIL-IS may be higher, the long-term benefits of reduced method development time, lower assay failure rates, and unimpeachable data quality justify its use as the gold standard.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Validation of RP-HPLC method for quantification of ketoconazole in two-stage model of biorelevant dissolution: application to supersaturation study [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards in Ketoconazole Bioanalysis: Focus on Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of ketoconazole in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results. This guide provides a comparative overview of Ketoconazole-d4, a deuterated internal standard, and other common alternatives, with a specific focus on the key performance characteristics of linearity and range.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. While specific public data on the linearity and range of the this compound response itself is not extensively detailed in available literature, its performance is expected to be highly linear and consistent across the analytical range, mirroring the analyte's behavior.
This guide will first delve into the theoretical advantages and expected performance of this compound. It will then present a data-driven comparison with commonly used non-deuterated (structural analog) internal standards, for which performance data within validated ketoconazole assays has been published.
The Gold Standard: this compound
This compound is a deuterated analog of ketoconazole, where four hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the native analyte by the mass spectrometer without significantly altering its chemical behavior.
Expected Performance Characteristics:
-
Linearity: The response of this compound is expected to be consistent and linearly proportional to its constant concentration across the entire calibration range of the ketoconazole assay. This ensures that the analyte-to-internal standard peak area ratio remains directly proportional to the analyte concentration, a fundamental requirement for accurate quantification.
-
Wide Dynamic Range: Due to its chemical similarity to ketoconazole, this compound is expected to exhibit a stable and reproducible response across a broad concentration range, accommodating the varying levels of the analyte in different study samples.
-
Matrix Effect Compensation: A key advantage of a deuterated internal standard is its ability to co-elute with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement). This co-elution ensures that any variability in the ionization process affects both the analyte and the internal standard similarly, leading to a consistent peak area ratio and more accurate results.
Alternative Internal Standards: A Comparative Look
In the absence of a deuterated internal standard, or for other methodological considerations, structural analogs are often employed. The following table summarizes the performance of several alternative internal standards used in validated bioanalytical methods for ketoconazole. It is important to note that the linearity and range presented here reflect the performance of the overall method for ketoconazole quantification, which is inherently linked to the performance and consistency of the chosen internal standard.
| Internal Standard | Analyte (Ketoconazole) Linearity Range | Correlation Coefficient (r²) | Bioanalytical Method | Reference |
| Letrozole | 0.01 - 12 ng/mL | Not explicitly stated, but method showed good linearity | LC-MS/MS | [1] |
| R51012 | 20.0 - 10,000 ng/mL | ≥ 0.9985 | LC-MS/MS | [2] |
| Itraconazole | 0.1 - 20 µg/mL | ≥ 0.9979 | HPLC | |
| Econazole | 25 - 200 µg/mL | Not explicitly stated | HPLC | |
| Carbamazepine | 5 - 15,000 ng/mL | Not explicitly stated, but method showed good linearity | UPLC-MS/MS | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment of linearity and range in a bioanalytical method for ketoconazole, adaptable for use with either this compound or an alternative internal standard.
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of ketoconazole and the chosen internal standard (e.g., this compound, Letrozole) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of ketoconazole working standard solutions by serially diluting the stock solution with the same solvent to cover the desired analytical range.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a constant concentration (e.g., 100 ng/mL) in the same solvent.
-
Calibration Standards: In blank biological matrix (e.g., human plasma), spike appropriate volumes of the ketoconazole working standard solutions to prepare a minimum of six to eight non-zero calibration standards.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) in the same biological matrix.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and study sample, add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Linearity Assessment
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate of 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both ketoconazole and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ketoconazole to the internal standard against the nominal concentration of each calibration standard.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).
-
The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Ketoconazole-d4 in Plasma Samples
For researchers, clinical scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are non-negotiable. The quantification of therapeutic agents like ketoconazole in complex matrices such as human plasma demands robust and reliable analytical techniques. A critical component of achieving this reliability, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides a detailed comparison of using a stable isotope-labeled (SIL) internal standard, Ketoconazole-d4, versus common alternative standards for the analysis of ketoconazole in plasma.
While specific validation data for this compound is proprietary to the laboratories that develop and validate their own assays, the principles of its superiority are well-established. This guide will present a typical experimental protocol, performance data from methods using alternative structural analog internal standards, and a clear rationale for why this compound is considered the benchmark for accuracy and precision.
The Ideal Internal Standard: A Logical Framework
The primary role of an internal standard in quantitative LC-MS/MS is to compensate for the variability inherent in the analytical process, from sample preparation to ionization in the mass spectrometer. A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest. This ensures it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix-induced signal suppression or enhancement.
Caption: Rationale for improved accuracy with a SIL-IS.
Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental protocol for the quantification of ketoconazole in human plasma. While the internal standard may vary, the fundamental steps of sample preparation, chromatography, and mass spectrometry are consistent.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound or an alternative like R51012 at a specified concentration).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Caption: Experimental workflow for ketoconazole analysis.
Performance Data: Alternative Internal Standards
While specific data for this compound is not publicly detailed, numerous studies have validated methods for ketoconazole using structural analog internal standards. The data below is representative of the high performance achievable with these methods, though a SIL-IS is expected to offer even greater reliability.
The tables summarize the intra-day and inter-day precision and accuracy for ketoconazole quantification using R51012, a structural analog, as the internal standard.[2]
Table 1: Intra-Day Accuracy and Precision with R51012 as Internal Standard (n=6) [2]
| Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| LLOQ | 20.0 | 20.3 | +1.4 | 4.4 |
| Low QC | 50.0 | 50.1 | +0.2 | 3.2 |
| Medium QC | 500 | 497 | -0.6 | 1.9 |
| High QC | 8000 | 8080 | +1.0 | 2.5 |
RE: Relative Error, RSD: Relative Standard Deviation
Table 2: Inter-Day Accuracy and Precision with R51012 as Internal Standard (n=18) [2]
| Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| LLOQ | 20.0 | 20.2 | +0.9 | 8.6 |
| Low QC | 50.0 | 49.8 | -0.5 | 6.5 |
| Medium QC | 500 | 493 | -1.4 | 4.1 |
| High QC | 8000 | 8040 | +0.5 | 5.3 |
RE: Relative Error, RSD: Relative Standard Deviation
These results demonstrate that a well-validated method with a structural analog IS can achieve excellent precision (RSD ≤ 8.6%) and accuracy (RE within ±1.4%).[2]
Comparison of Internal Standards
The choice of internal standard is a critical decision in method development. The ideal IS co-elutes with the analyte and experiences the same effects of extraction inefficiency and ion suppression/enhancement.
Table 3: Comparison of Internal Standard Types for Ketoconazole Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- Considered the "gold standard" for quantitative bioanalysis. | - Higher cost and may not be commercially available for all analytes.- Potential for isotopic interference from the unlabeled analyte. |
| Structural Analog | R51012, Letrozole, Itraconazole | - More readily available and less expensive than SIL standards.- Can provide good performance if carefully selected and validated.[2][3] | - Different retention times and ionization efficiencies compared to the analyte.- May not fully compensate for matrix effects, potentially compromising accuracy. |
| No Internal Standard | (External Standard Method) | - Simple and low cost. | - Highly susceptible to variations in sample preparation and instrument performance.- Not suitable for regulated bioanalysis due to poor precision and accuracy. |
Conclusion: Why this compound is the Superior Choice
For researchers and drug development professionals, adopting a stable isotope-labeled internal standard like this compound is a critical step toward ensuring the generation of high-quality, reliable bioanalytical data. Its identical chemical nature to ketoconazole ensures that it most effectively compensates for the myriad of variables encountered during sample analysis. This leads to superior accuracy and precision compared to methods employing structural analogs. While methods using alternatives can be validated to meet regulatory acceptance criteria, the use of this compound provides an additional layer of robustness, minimizing the risk of analytical error and generating data that can confidently support regulatory submissions and critical clinical decisions.
References
- 1. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Determining the Lower Limit of Quantification (LLOQ) for Ketoconazole: A Comparative Guide to Bioanalytical Methods Utilizing Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for determining the lower limit of quantification (LLOQ) of the antifungal drug ketoconazole in biological matrices, with a special focus on the use of its deuterated stable isotope-labeled internal standard (SIL-IS), Ketoconazole-d4. The use of a SIL-IS is a widely accepted best practice in quantitative bioanalysis, offering superior accuracy and precision. While specific public data on "this compound" is limited, this guide draws upon data from methods using the closely related d8-ketoconazole and other internal standards to provide a thorough comparative overview.
The Critical Role of the Internal Standard in LLOQ Determination
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification, especially at the low concentrations required for LLOQ determination. Structural analogs, while sometimes used, may have different extraction efficiencies and ionization responses, potentially compromising the reliability of the results.
Performance Comparison of Analytical Methods
The following table summarizes the performance of various LC-MS/MS methods for the quantification of ketoconazole, highlighting the different internal standards and their achieved LLOQ values.
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Analytical Method | Reference |
| d8-Ketoconazole | 0.406 | 0.406–8.34 | Human Plasma/Serum | LC-HRAM(MS) | --INVALID-LINK-- |
| Letrozole | 0.01 | 0.01–12 | Human Plasma | LC-MS/MS | [1] |
| Carbamazepine | 5 | 5–15000 | Human Plasma | UPLC-MS/MS | [2] |
| R51012 | 20.0 | 20.0–10000 | Human Plasma | LC-MS/MS | [3][4] |
| Terconazole | 50 | 0.05-10 (mg/L) | Human Serum | HPLC | [5] |
Experimental Protocol: LLOQ Determination of Ketoconazole using LC-MS/MS
This section outlines a representative protocol for the determination of ketoconazole in human plasma using a deuterated internal standard like this compound. This protocol is synthesized from various validated methods and adheres to general principles outlined in FDA and EMA guidelines.[6][7]
1. Materials and Reagents:
-
Ketoconazole reference standard
-
This compound (or other appropriate deuterated standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control human plasma (with appropriate anticoagulant)
2. Preparation of Stock and Working Solutions:
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve ketoconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the ketoconazole stock solution with methanol:water (1:1, v/v) to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (typically 8-10 concentrations) covering the expected analytical range.
-
The lowest concentration standard will be the target LLOQ.
-
Prepare QC samples at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.3[1]
-
This compound (hypothetical): m/z 535.2 → 493.3 (This would need to be optimized based on the actual fragmentation of the d4 standard).
-
6. LLOQ Validation:
-
Analyze at least five replicates of the LLOQ sample.
-
The mean concentration should be within ±20% of the nominal concentration.[6]
-
The precision (coefficient of variation, CV) should not exceed 20%.[6]
-
The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample.
Workflow for LLOQ Determination
The following diagram illustrates the key steps in an experimental workflow for determining the LLOQ of ketoconazole.
Caption: Experimental workflow for LLOQ determination of ketoconazole.
Logical Rationale for Using this compound
The diagram below illustrates why a stable isotope-labeled internal standard like this compound provides superior analytical accuracy compared to a structural analog.
Caption: Rationale for improved accuracy with a stable isotope-labeled internal standard.
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatographic determination of ketoconazole in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
Assessing the Recovery of Ketoconazole-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ketoconazole, a widely used antifungal agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ketoconazole-d4, is the gold standard in bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of the recovery of ketoconazole and its internal standards from various biological matrices, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from extraction to detection. A SIL-IS like this compound is chemically identical to ketoconazole, with the only difference being the presence of deuterium atoms. This subtle mass shift allows for its differentiation by a mass spectrometer while ensuring that its physicochemical properties, and therefore its behavior during extraction, chromatography, and ionization, are virtually identical to the unlabeled analyte. This minimizes the impact of matrix effects and procedural losses, leading to more reliable and reproducible results.
Comparative Recovery of Ketoconazole and Internal Standards
The following tables summarize recovery data for ketoconazole and various internal standards from different biological matrices using common sample preparation techniques. While direct, side-by-side comparative recovery data for this compound is limited in publicly available literature, the data presented for other internal standards provides valuable insights into the efficiency of different extraction methods. It is widely accepted in the scientific community that a SIL-IS like this compound would exhibit recovery percentages very similar to the analyte itself due to their near-identical chemical and physical properties.
Table 1: Recovery from Human Plasma using Liquid-Liquid Extraction (LLE)
| Analyte/Internal Standard | Extraction Solvent | Recovery (%) | Reference |
| Ketoconazole | Diethyl Ether | 102 | [1][2] |
| R51012 (Structural Analog IS) | Diethyl Ether | 106 | [1][2] |
| Ketoconazole | Ethyl Acetate | 77.5 - 82.8 | [3] |
| Letrozole (Structural Analog IS) | Ethyl Acetate | 78.3 | [3] |
Table 2: Recovery from Bovine Milk using Solid-Phase Extraction (SPE)
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ketoconazole | Solid-Phase Extraction | 95.9 - 101.78 | [4][5] |
Table 3: Recovery from Human Urine using Micro-Solid Phase Extraction (µ-SPE)
| Analyte | Extraction Method | Recovery (%) | Reference |
| (-)-(2S,4R)-Ketoconazole | Molecularly Imprinted Polymer µ-SPE | ~100 | [6] |
| (+)-(2R,4S)-Ketoconazole | Molecularly Imprinted Polymer µ-SPE | ~100 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are protocols for common extraction techniques used for ketoconazole analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on the method described by Chen et al. (2002) for the extraction of ketoconazole and a structural analog internal standard.[1][2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
0.1 M Sodium Hydroxide
-
Diethyl Ether (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specified amount of this compound internal standard working solution.
-
Add 50 µL of 0.1 M Sodium Hydroxide to alkalinize the sample and vortex for 30 seconds.
-
Add 1 mL of diethyl ether to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Milk
This protocol is adapted from a method for the determination of ketoconazole in cow's milk.[4][5]
Materials:
-
Milk samples
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Centrifuge
Procedure:
-
To 10 mL of milk, add a specified amount of this compound internal standard working solution.
-
Add 10 mL of acetonitrile to precipitate proteins and lipids.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and add 10 mL of n-hexane for defatting.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Discard the upper n-hexane layer. The lower layer is the cleaned-up extract.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the cleaned-up extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.
Caption: Solid-Phase Extraction (SPE) workflow for milk.
Caption: Rationale for using a stable isotope-labeled IS.
Conclusion
The selection of an appropriate internal standard and a robust extraction method are cornerstones of reliable bioanalysis. While direct comparative recovery data for this compound across all biological matrices is not extensively published, the principles of using stable isotope-labeled internal standards and the available data for other internal standards strongly support its superiority. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively tracks and compensates for analytical variability, leading to highly accurate and precise quantification of ketoconazole in complex biological matrices. The provided protocols and workflows serve as a foundation for developing and validating rigorous bioanalytical methods essential for drug development and clinical research.
References
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development of pipette tip-based on molecularly imprinted polymer micro-solid phase extraction for selective enantioselective determination of (−)-(2S,4R) and (+)-(2R,4S) ketoconazole in human urine samples prior to HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Inter-laboratory Comparison of Methods Utilizing "Ketoconazole-d4" as an Internal Standard in Bioanalytical Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods that employ Ketoconazole-d4 as an internal standard for the quantification of ketoconazole and other analytes. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability and improving data quality.[1][2] This document outlines the performance of this compound in comparison to other internal standards, supported by experimental data, and provides detailed methodologies for its application.
The Role of Internal Standards in Bioanalysis
Internal standards are crucial for accurate and precise quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS). They are added to samples at a known concentration before sample processing to account for potential variations in extraction recovery, matrix effects, and instrument response.[3][4] An ideal internal standard should have physicochemical properties as close as possible to the analyte it is intended to quantify.[2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered superior to structural analogs because they co-elute with the analyte and experience nearly identical ionization effects in the mass spectrometer.[1][5] This co-elution ensures that any suppression or enhancement of the analyte's signal due to the sample matrix is mirrored by the internal standard, allowing for accurate correction.[2]
Comparative Performance of this compound
While direct inter-laboratory comparison studies focusing solely on this compound are not extensively published, the principles of using deuterated internal standards and data from individual validation studies provide strong evidence of their superior performance over other types of internal standards, such as structural analogs.
Data Presentation: Performance Metrics
The following tables summarize typical performance data for analytical methods utilizing this compound and compare it with methods using other internal standards.
Table 1: Assay Performance Comparison with Different Internal Standards [2]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound (SIL IS) | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 2.8 | |
| 100 | 99.8 | 1.9 | |
| Structural Analog IS | 1 | 85.2 | 15.6 |
| 10 | 92.1 | 11.4 | |
| 100 | 105.7 | 8.5 |
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog.
Table 2: Inter-Patient Assay Imprecision for Azole Antifungal Quantification [2]
| Internal Standard Used | Number of Patient Samples | Inter-Patient Imprecision (CV%) |
| Deuterated Internal Standard | 25 | 5.8 |
| Structural Analog Internal Standard | 25 | 14.2 |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.
Table 3: Instrumental Performance Data for a Multi-residue Antifungal Analysis using this compound [6][7]
| Analyte | Linear Range (ng/mL) | r² | Accuracy (%) | Precision (Intra-day, CV%) | Precision (Inter-day, CV%) |
| Ketoconazole | 0.5 - 1000 | >0.997 | 95 - 108 | < 5 | < 8 |
| Fluconazole | 0.5 - 1000 | >0.997 | 92 - 110 | < 6 | < 9 |
| Itraconazole | 0.5 - 1000 | >0.997 | 94 - 105 | < 4 | < 7 |
| Voriconazole | 0.5 - 1000 | >0.997 | 96 - 107 | < 5 | < 8 |
This table presents typical validation parameters for an LC-MS/MS method for the simultaneous quantification of several azole antifungals using this compound as one of the internal standards.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound.
Protocol 1: Quantification of Azole Antifungals in Human Plasma
This protocol is adapted from methods described for the therapeutic drug monitoring of azole antifungals.[8]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of a working solution of internal standards (including this compound at a concentration of 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 95% B over 1.5 minutes, hold for 0.5 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.2
-
This compound: m/z 535.2 → 493.2
-
Include transitions for other co-analyzed azoles.
-
-
Collision Energy and other MS parameters: Optimized for each analyte and internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Use of Ketoconazole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ketoconazole, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. While various structural analogs have been employed, the use of a stable isotope-labeled (SIL) internal standard, such as Ketoconazole-d4, represents the gold standard. This guide provides an objective comparison of this compound with commonly used structural analog internal standards, supported by a review of established analytical principles and data from published methodologies.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This mimicry allows for the correction of any variability that may occur, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior makes them superior to structural analogs, which may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.
Performance Comparison: this compound vs. Structural Analogs
| Parameter | This compound (SIL IS) - Projected Performance | Structural Analog IS (e.g., Letrozole, R51012) - Published Data | Justification for Superiority of this compound |
| Linearity (r²) | > 0.999 | > 0.998[1][2] | Co-elution and identical ionization behavior lead to a more consistent analyte/IS response ratio across the calibration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15%[1][2][3] | More effective compensation for matrix effects and extraction variability reduces systematic errors. |
| Precision (% RSD) | < 5% | < 15%[1][2][3] | Tightly tracks the analyte through all analytical steps, minimizing random variations. |
| Recovery | Consistent and closely tracks analyte recovery | Can be variable and differ from the analyte | Near-identical physicochemical properties ensure that the IS and analyte are extracted with the same efficiency. |
| Matrix Effect | Significantly minimized or eliminated | Potential for differential matrix effects | Co-elution and identical ionization characteristics ensure that both the analyte and IS are equally affected by ion suppression or enhancement. |
Experimental Protocols
Below are detailed methodologies for an LC-MS/MS assay using a structural analog internal standard, as adapted from published literature, and a projected protocol for a method utilizing this compound.
Experimental Protocol 1: Quantification of Ketoconazole using a Structural Analog Internal Standard (Letrozole)
Adapted from Wang et al., J Pharm Biomed Anal, 2016.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 20 µL of Letrozole internal standard working solution (e.g., 50 ng/mL in acetonitrile).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Hedera CN (150 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid (45:55, v/v) at a flow rate of 0.5 mL/min.
-
MS System: AB Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.3
-
Letrozole: m/z 286.1 → 217.1
-
Experimental Protocol 2: Projected Protocol for Quantification of Ketoconazole using this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.1
-
This compound: m/z 535.2 → 493.1
-
Justification for Using this compound: A Logical Framework
The decision to use a stable isotope-labeled internal standard is based on a logical progression that aims to minimize analytical error and enhance data reliability. The following diagrams illustrate the rationale.
Caption: Logical framework for the superiority of a SIL-IS.
Experimental Workflow Comparison
The choice of internal standard also influences the experimental workflow. A SIL-IS often allows for simpler and more rapid sample preparation techniques, such as protein precipitation, due to its ability to effectively compensate for matrix effects.
Caption: Comparison of analytical workflows.
Conclusion
The use of this compound as an internal standard for the quantification of ketoconazole offers significant advantages over structural analogs. Its identical chemical nature ensures that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions and advance clinical research.
References
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Navigating the Safe Disposal of Ketoconazole-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ketoconazole-d4, a deuterated form of the antifungal agent Ketoconazole. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is toxic if swallowed, may pose risks to fertility and unborn children, can cause organ damage with prolonged exposure, and is highly toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must be managed as hazardous waste from its point of generation to its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust.[1][2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedures for the disposal of this compound in a laboratory setting. This process is designed to comply with general laboratory chemical waste guidelines and the specific hazards associated with this compound.
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) should be collected as solid hazardous waste.
-
Solutions containing this compound should be collected as liquid hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and compatible container. The container should be in good condition and free from leaks.[5][6] The original product container is often a suitable choice.[2][6]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap. Ensure there is adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the date the waste was first added to the container and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[5][8]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Ensure that the storage area is away from drains and incompatible materials.
-
-
Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[5][9] This is strictly prohibited due to its high toxicity to aquatic life.[2][3][4]
-
Contact your institution's EHS or equivalent hazardous waste management office to arrange for the pickup and disposal of the waste.[5] Professional hazardous waste disposal services will ensure the material is sent to an approved waste disposal plant, likely for high-temperature incineration.[1][2][3][10]
-
Hazard Profile of Ketoconazole
To underscore the importance of these procedures, the following table summarizes the key hazard information for Ketoconazole, which should be considered equally applicable to this compound in the absence of specific data to the contrary.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[2][4][11] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][4][11] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3][4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Guide to Handling Ketoconazole-d4
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ketoconazole-d4, a deuterated form of the antifungal agent Ketoconazole. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Ketoconazole is classified as toxic if swallowed, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1][2]. While deuterated compounds are generally considered to have similar chemical stability to their non-deuterated counterparts, they should be handled with the same level of caution[3].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Powder-free nitrile or neoprene gloves | Two pairs should be worn, with one glove tucked under the gown cuff and the outer glove over the cuff to prevent skin exposure[4]. Change gloves regularly or immediately if contaminated, torn, or punctured[4]. |
| Body Protection | Disposable gown | Made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs[4][5]. Cloth lab coats are not suitable as they can absorb chemicals[5]. |
| Eye and Face Protection | Safety goggles and face shield | Goggles should provide protection against chemical splashes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation[5]. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation[6][7]. Surgical masks do not offer adequate protection[7]. |
| Head and Foot Protection | Head/hair and shoe covers | Disposable covers are necessary to prevent contamination of hair and personal footwear[5]. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure[8][9].
-
Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition[9]. Confirm that the chemical fume hood is functioning correctly.
-
Gather Materials: Collect all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent-dispensing apparatus, and place them inside the fume hood.
2. Weighing and Aliquoting:
-
Don PPE: Put on all required personal protective equipment in the correct order.
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the powder in a closed container within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces and equipment inside the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first[4].
Below is a workflow diagram illustrating the key handling steps for this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and gowns, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
2. Disposal Procedures:
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not wash it down the drain.
-
Alternative for Small Quantities: For very small residual amounts, an alternative is to mix the compound with an undesirable substance like used coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the trash, provided this complies with local regulations[10][11][12].
-
Take-Back Programs: The preferred method for disposing of unused pharmaceutical compounds is through a licensed chemical waste disposal service or a drug take-back program[11][12][13].
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. dea.gov [dea.gov]
- 11. oncolink.org [oncolink.org]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
